4-Chloropyridine-2-carbonyl chloride hydrochloride
Description
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Properties
IUPAC Name |
4-chloropyridine-2-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLQTVZSPAUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625451 | |
| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51727-15-2 | |
| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS No. 51727-15-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its role in the preparation of advanced derivatives. The CAS Number for this compound is 51727-15-2.[1][2]
Chemical and Physical Properties
This compound is a reactive compound primarily utilized as a building block in the synthesis of more complex molecules.[3] Below is a summary of its key quantitative data.
| Property | Value | Source |
| CAS Number | 51727-15-2 | [1][2] |
| Molecular Formula | C₆H₄Cl₃NO | [2][4] |
| Molecular Weight | 212.46 g/mol | [2][4] |
| Melting Point | 135-137°C (decomposes) | [5][6] |
| Appearance | Dark Green Solid | |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [5][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of picolinic acid with thionyl chloride.[7] This process involves both the conversion of the carboxylic acid to an acyl chloride and the chlorination of the pyridine ring at the para-position.[7]
Experimental Protocol
The following protocol is based on the initial step in the synthesis of sorafenib derivatives as described by Babić et al. (2012).[7]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Nitrogen atmosphere
Procedure:
-
To picolinic acid, add an excess of thionyl chloride.
-
Heat the reaction mixture to 72°C.
-
Maintain the reaction under a nitrogen atmosphere for 16 hours.[7]
-
During the reaction, chlorination of the pyridine ring at the para-position occurs concurrently with the formation of the acid chloride.[7]
-
After 16 hours, the reaction yields this compound as the final product.[7]
Note: This compound is often used in the next synthetic step without further purification.
Applications in Drug Discovery and Organic Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary application is in the preparation of carboxamide derivatives, which are common moieties in drug candidates.
A notable example is its use in the synthesis of sorafenib derivatives.[7] Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell and hepatocellular carcinoma.[7] In the synthesis of sorafenib analogues, this compound serves as the starting material for the construction of the substituted pyridine-2-carboxamide core of the final compounds.[7]
The general synthetic workflow involving this intermediate is outlined below:
Figure 1: Synthetic workflow for the preparation of sorafenib derivatives.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, open flames, and other ignition sources.
In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. If swallowed, rinse the mouth and do not induce vomiting.
Conclusion
This compound is a valuable and highly reactive intermediate in organic synthesis. Its primary role in the pharmaceutical industry as a precursor to complex molecules, such as sorafenib derivatives, highlights its importance in drug discovery and development. The synthetic protocol provided herein offers a clear pathway for its preparation, enabling researchers to utilize this versatile building block in their synthetic endeavors. Careful handling and adherence to safety protocols are essential when working with this corrosive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | 51727-15-2 [chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. This document outlines its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of kinase inhibitors.
Core Compound Properties
This compound is a reactive compound utilized as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a chlorinated pyridine ring and an acyl chloride functional group, makes it a versatile reagent for introducing the 4-chloropyridine-2-carbonyl moiety.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 212.46 g/mol | [1] |
| Molecular Formula | C₆H₄Cl₃NO | [1] |
| CAS Number | 51727-15-2 | [1][2] |
| Melting Point | 135-137°C (decomposition) | [2][3] |
| IUPAC Name | 4-chloro-2-pyridinecarbonyl chloride | |
| InChI Key | FYBNFLRGZHGUDY-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of this compound typically involves the chlorination of a precursor such as 4-hydroxypyridine-2-carboxylic acid or the direct functionalization of a pyridine derivative. A common laboratory-scale synthesis involves the treatment of 4-chloropyridine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
General Reactivity
The primary reactive site is the acyl chloride, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is central to its utility in medicinal chemistry for linking molecular fragments.
Experimental Protocols
This section details a representative experimental protocol for the use of this compound in the synthesis of a sorafenib derivative, a type of kinase inhibitor.
Protocol: Synthesis of a 4-(4-aminophenoxy)-pyridine-2-carboxamide Derivative
This protocol is the second step in a multi-step synthesis of a sorafenib analogue, starting from this compound.
Step 1: Synthesis of 4-chloro-pyridine-2-carboxamides
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Cool the solution to 0°C using an ice bath. To this, add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-chloro-pyridine-2-carboxamide.
Step 2: Synthesis of 4-(4-aminophenoxy)-pyridine-2-carboxamides
-
Reaction Setup: Combine the 4-chloro-pyridine-2-carboxamide (1.0 eq) from Step 1 and 4-aminophenol (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 4-(4-aminophenoxy)-pyridine-2-carboxamide derivative.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.
The 4-chloropyridine moiety can be found in a number of potent and selective kinase inhibitors. The chlorine atom at the 4-position can be displaced by nucleophiles in a nucleophilic aromatic substitution (SNAAr) reaction, allowing for the introduction of various functionalities that can interact with the target protein.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis of a 4-(4-aminophenoxy)-pyridine-2-carboxamide derivative, a core structure in many kinase inhibitors, starting from this compound.
Conceptual Signaling Pathway Involvement
While this compound is a synthetic intermediate and does not directly participate in biological signaling, the compounds synthesized from it, such as sorafenib and its analogues, are potent inhibitors of multiple protein kinases involved in cancer cell proliferation and angiogenesis. The diagram below provides a simplified, conceptual representation of the type of signaling pathway that is targeted by the downstream products of this chemical's synthesis.
References
An In-depth Technical Guide to 4-Chloropyridine-2-carbonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key building block in synthetic organic chemistry, with a particular focus on its role in the development of targeted cancer therapies. This document details its chemical structure, physical and chemical properties, synthesis, and its application in the synthesis of the multi-kinase inhibitor Sorafenib.
Chemical Structure and Properties
This compound is a reactive acyl chloride functionalized pyridine derivative. The presence of the chlorine atom on the pyridine ring and the acyl chloride group makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 51727-15-2 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₃NO | [4] |
| Molecular Weight | 212.46 g/mol | [4] |
| Melting Point | 135-137 °C (decomposes) | [1][2] |
| Appearance | Dark green solid | [1] |
| Solubility | Soluble in Toluene, Chloroform, DMSO | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of a carboxylic acid precursor. A common and effective method involves the reaction of picolinic acid with thionyl chloride.[5]
Experimental Protocol: Synthesis from Picolinic Acid
This protocol is adapted from a procedure described for the synthesis of Sorafenib derivatives.[5]
Materials:
-
Picolinic acid
-
Thionyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (for workup)
Procedure:
-
To a reaction vessel containing thionyl chloride, add a catalytic amount of anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add picolinic acid portion-wise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 72 °C) and maintain for 16 hours. During this time, the chlorination of the pyridine ring at the 4-position and the conversion of the carboxylic acid to the acid chloride occurs.
-
After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.
-
Toluene is added to the residue and evaporated under reduced pressure to azeotropically remove any remaining thionyl chloride. This step is typically repeated two to three times.
-
The resulting crude this compound is obtained as a solid and can be used in the next step without further purification.
Diagram 1: Synthesis of this compound
Application in the Synthesis of Sorafenib
This compound is a crucial intermediate in the synthesis of Sorafenib, an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5] Sorafenib targets several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[5][6]
Experimental Protocol: Synthesis of Sorafenib Amide Analogues
The following is a general procedure for the amidation of this compound, which is the first step in the synthesis of Sorafenib and its analogues.[5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine for Sorafenib)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the desired amine and triethylamine in an anhydrous solvent and cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the corresponding 4-chloro-N-substituted-pyridine-2-carboxamide.
This amide is then further elaborated through subsequent reactions, including a nucleophilic aromatic substitution and a urea formation step, to yield the final Sorafenib molecule.[7]
Diagram 2: Key step in the synthesis of Sorafenib.
Role in Targeting Cancer Signaling Pathways
Sorafenib, synthesized using this compound, exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[] In many cancers, this pathway is constitutively activated due to mutations in upstream proteins like RAS or RAF itself. Sorafenib inhibits the serine/threonine kinase activity of RAF-1 and B-RAF, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[][9][10]
Diagram 3: Inhibition of the RAF/MEK/ERK Pathway by Sorafenib.
The VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[11][12] Sorafenib inhibits the tyrosine kinase activity of VEGFR-2 and VEGFR-3, thereby blocking VEGF-mediated signaling and inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14]
Diagram 4: Inhibition of the VEGFR Pathway by Sorafenib.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of complex heterocyclic molecules with significant biological activity. Its role as a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib highlights its importance in the development of modern cancer therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in the field of drug discovery and development.
References
- 1. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 51727-15-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 7. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 9. RAF kinase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorbyt.com [biorbyt.com]
- 14. cusabio.com [cusabio.com]
An In-depth Technical Guide to the Physical Properties of 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloropyridine-2-carbonyl chloride hydrochloride. The information is intended to support research, development, and handling of this compound in a laboratory setting.
Chemical Identity and Physical Properties
This compound is a pyridine derivative containing a reactive acyl chloride functional group. Its hydrochloride salt form enhances its stability for storage and handling. The key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51727-15-2 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₃NO | [1][3][4][5] |
| Molecular Weight | 212.46 g/mol | [2][3][4][5] |
| Appearance | Yellow Solid | [4] |
| Melting Point | 135-137 °C (with decomposition) | [1][2][6][7] |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Soluble in Toluene, Chloroform, DMSO. | [2] |
Reactivity and Handling
As an acyl chloride, this compound is a highly reactive compound. It is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.
-
Hydrolysis: The compound reacts vigorously with water to form 4-chloropyridine-2-carboxylic acid and hydrochloric acid. This reaction is exothermic and produces corrosive fumes.[2][6][8] Therefore, the compound must be handled in a dry, inert atmosphere and stored in a tightly sealed container in a cool, dry place.
-
Reactivity with other Nucleophiles: It will also react readily with other nucleophiles such as alcohols (to form esters), amines (to form amides), and thiols (to form thioesters).[9]
Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[3] All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Potential Biological Significance
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic pathway for this compound.
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[10][11][12][13][14] The presence of the reactive acyl chloride group makes this compound a useful building block for the synthesis of more complex molecules with potential therapeutic applications.
Experimental Protocols
The following are generalized protocols for the determination of key physical properties, adapted for this compound.
4.1 Melting Point Determination (Capillary Method)
This protocol is based on standard pharmacopeia methods.[7][15][16]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the closed end of the tube on a hard surface to pack the sample into a column of 2-3 mm in height.
-
Measurement:
-
Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point (approx. 135°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). Note any decomposition (e.g., color change, gas evolution).
-
4.2 Solubility Testing
This qualitative protocol is a standard method for assessing the solubility of organic compounds.[3][4][17][18]
-
Preparation: In separate, dry test tubes, place approximately 10-20 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of the test solvent (e.g., water, toluene, chloroform, DMSO) in small portions.
-
Observation: After each addition, vigorously agitate the mixture. Observe if the solid dissolves completely, partially, or not at all.
-
Recording: Record the compound as soluble, partially soluble, or insoluble in each solvent.
The following diagram outlines the general workflow for determining these physical properties.
Caption: General workflow for determining the melting point and solubility of a solid compound.
This guide provides a summary of the available technical data for this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform their own risk assessments.
References
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thinksrs.com [thinksrs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. www1.udel.edu [www1.udel.edu]
4-Chloropyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and its role in synthetic workflows.
Core Chemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| CAS Number | 51727-15-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₄Cl₃NO | [1][3][4] |
| Molecular Weight | 212.46 g/mol | [3][4][6] |
| Melting Point | 135-137 °C (decomposes) | [1][2][6] |
| Synonyms | 4-Chloro-2-pyridinecarbonyl chloride hydrochloride | [6] |
Synthesis and Experimental Protocols
Proposed Synthesis of 4-Chloropyridine-2-carbonyl chloride
A common method for the synthesis of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). A general procedure is as follows:
-
Reaction Setup: To a dried reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloropyridine-2-carboxylic acid.
-
Addition of Reagents: Under a nitrogen atmosphere, add an excess of thionyl chloride, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, the excess thionyl chloride is removed under reduced pressure. The crude 4-Chloropyridine-2-carbonyl chloride can then be purified by distillation or recrystallization.
To obtain the hydrochloride salt, the resulting 4-Chloropyridine-2-carbonyl chloride would be treated with hydrochloric acid.
Experimental Protocol for Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Melting Point Range: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed.
Synthetic Workflow and Applications
This compound serves as a crucial building block in organic synthesis, particularly for introducing the 4-chloropyridin-2-yl carbonyl moiety into a target molecule. This is a common step in the development of novel pharmaceutical and agrochemical compounds.
Caption: Synthetic workflow of this compound and its application.
The diagram above illustrates the logical flow from the starting material, 4-chloropyridine-2-carboxylic acid, to the target intermediate, this compound. This intermediate is then utilized in a subsequent acylation reaction with a nucleophilic reagent to synthesize a final target molecule, which could be a candidate for a new drug or agrochemical. This highlights the compound's role as a reactive intermediate for building more complex molecular architectures.
References
- 1. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. chembk.com [chembk.com]
- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. chempanda.com [chempanda.com]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to the Solubility of 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloropyridine-2-carbonyl chloride hydrochloride. Given the compound's high reactivity, this document emphasizes its behavior and stability in various solvents, which is a critical consideration for its application in research and drug development. Due to its nature as an acyl chloride, quantitative solubility data is scarce, and its interaction with solvents is primarily governed by its chemical reactivity.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 51727-15-2 | [1] |
| Molecular Formula | C₆H₄Cl₃NO | [1][2] |
| Molecular Weight | 212.46 g/mol | [2] |
| Melting Point | 135-137°C (decomposes) | [3][4][5] |
| Appearance | Solid | |
| Storage Conditions | -20°C, under inert atmosphere, moisture sensitive | [3] |
Solubility and Reactivity Profile
The solubility of this compound is intrinsically linked to its high reactivity. As an acyl chloride, the carbonyl carbon is highly electrophilic, making the compound susceptible to nucleophilic attack by a wide range of solvents. Therefore, a discussion of "solubility" must be framed in the context of its stability and potential for reaction with the solvent.
Acyl chlorides are known to react vigorously with protic solvents and are generally soluble in many aprotic organic solvents.[4][6] The expected behavior of this compound in various common laboratory solvents is summarized in Table 2.
| Solvent Class | Specific Solvents | Expected Behavior & Solubility |
| Protic Solvents (Reactive) | Water, Methanol, Ethanol | Violent Reaction. The compound will rapidly hydrolyze or alcoholyze to form 4-chloropyridine-2-carboxylic acid or the corresponding ester, respectively, and hydrochloric acid.[5][6] It cannot be considered soluble in these solvents as it chemically reacts rather than dissolves. |
| Aprotic Polar Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Potential for Reaction/Soluble with Caution. While often used as solvents for reactions involving acyl chlorides, they are not entirely inert. DMF can catalyze the formation of the acyl chloride from the corresponding carboxylic acid and can also react under certain conditions.[7] Acetonitrile can be used as a solvent for reactions, but the compound's long-term stability may be limited.[8][9] |
| Aprotic Nonpolar Solvents | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Toluene, Hexane | Likely Soluble and More Stable. These solvents are generally suitable for dissolving and reacting with acyl chlorides under anhydrous conditions. Acyl chlorides are reported to be soluble in nonpolar organic solvents like dichloromethane.[4] Stability in hexane has also been noted for other chlorides.[2] THF should be used with caution as it can contain peroxides and water, which would react. It is crucial to use anhydrous grades of these solvents. |
Experimental Protocols
Protocol for Synthesis of the Parent Carboxylic Acid
The parent carboxylic acid, 4-chloropyridine-2-carboxylic acid, can be synthesized from 4-chloro-2-methylpyridine via an oxidation reaction.[10]
Materials:
-
4-chloro-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Anhydrous ethanol
Procedure:
-
In a reaction vessel, dissolve 4-chloro-2-methylpyridine in water.
-
Slowly heat the solution to 75°C.
-
Add potassium permanganate powder in portions, maintaining the temperature between 80-82°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Filter the hot solution to remove manganese dioxide.
-
Cool the filtrate and acidify to pH 3-4 with HCl.
-
Evaporate the solution to dryness under reduced pressure.
-
Extract the solid residue with anhydrous ethanol and recrystallize to obtain 4-chloropyridine-2-carboxylic acid.[10]
Proposed Protocol for Determining Solubility in an Aprotic Solvent
Due to the reactive nature of this compound, a thermodynamic (equilibrium) solubility determination method under strictly anhydrous conditions is recommended.[1][11]
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Inert gas (e.g., Argon or Nitrogen)
-
Oven-dried glassware
-
Magnetic stirrer and stir bars
-
Syringe filters (PTFE, 0.22 µm)
-
HPLC or other suitable analytical instrument
Procedure:
-
Preparation: Work in a glovebox or under a constant flow of inert gas. All glassware must be oven-dried and cooled under an inert atmosphere to remove any traces of moisture.
-
Sample Preparation: Add an excess amount of this compound to a known volume of anhydrous DCM in a sealed vial.
-
Equilibration: Vigorously stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Allow the suspension to settle. Carefully draw a sample of the supernatant using a syringe fitted with a PTFE filter to remove any undissolved solid.
-
Analysis: Dilute the filtered solution with a known volume of anhydrous DCM. Analyze the concentration of the dissolved compound using a pre-calibrated analytical method such as HPLC.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Visualizations
Reactivity Pathway
The following diagram illustrates the primary reaction pathways of this compound with different classes of solvents.
Caption: Reactivity of this compound.
Experimental Workflow for Solubility Determination
The proposed experimental workflow for determining the solubility of the title compound in an aprotic solvent is depicted below.
Caption: Workflow for solubility determination of a reactive compound.
References
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. lifechemicals.com [lifechemicals.com]
An In-Depth Technical Guide to 4-Chloropyridine-2-carbonyl chloride hydrochloride
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Chloropyridine-2-carbonyl chloride hydrochloride. It covers its chemical properties, synthesis, safety, and handling protocols.
Chemical Identity and Properties
This compound is a reactive chemical intermediate useful in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 51727-15-2 | [2][3][4] |
| Molecular Formula | C₆H₄Cl₃NO | [2][3][4][5] |
| Molecular Weight | 212.46 g/mol | [3][4] |
| Appearance | Yellow Solid | [5] |
| Melting Point | 135-137°C (decomposes) | [1][2] |
| Hazard Classification | Corrosive | [4] |
Synthesis and Reactivity
The synthesis of this compound typically involves the chlorination of a corresponding pyridine carboxylic acid. The process often utilizes a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.
A general approach for synthesizing related compounds involves treating a pyridine acid with thionyl chloride in an appropriate solvent, such as N,N-dimethylformamide (DMF).[6] The hydrochloride salt form enhances the compound's stability and handling characteristics. The presence of both an acyl chloride and a chloro-substituted pyridine ring makes it a versatile bifunctional reagent for introducing the 4-chloropyridinyl-2-carbonyl moiety in complex molecule synthesis.
Caption: Generalized workflow for the synthesis of a chloropyridine carbonyl chloride.
Experimental Protocol: Synthesis of a Chloropyridine Carbonyl Chloride Derivative
The following is a representative protocol for the synthesis of a chloropyridine carbonyl chloride, based on similar documented procedures.[6] Researchers must adapt this protocol based on specific laboratory conditions and safety standards.
Materials:
-
Pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene
-
Nitrogen gas supply
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Under a nitrogen atmosphere, cautiously add anhydrous DMF (3 mL) dropwise to thionyl chloride (50 mL) in a reaction flask, maintaining the temperature at approximately 40°C.[6]
-
Add the pyridine acid (10.00 g, 81.23 mmol) to the mixture in small portions over a 20-minute period.[6]
-
Slowly heat the resulting mixture to reflux. Vigorous gas evolution (SO₂) will be observed. Maintain reflux for 16 hours.[6]
-
After the reaction is complete, cool the solution to room temperature.
-
Dilute the mixture with toluene (30 mL) and concentrate it under vacuum to remove excess thionyl chloride. Repeat this toluene addition and concentration step twice to ensure complete removal.[6]
-
The resulting dry residue is washed with toluene and dried under reduced pressure to yield the crude 4-chloro-pyridine-2-carbonyl chloride, which can be used in subsequent steps without further purification.[6]
Safety and Handling
This compound is classified as a corrosive and hazardous substance.[4][7] It is toxic if swallowed and causes severe skin burns and eye damage.[7][8][9] The compound is also known to react with water.[7]
Precautionary Measures:
-
Handling: Handle only in a well-ventilated area, preferably within a fume hood.[7] Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[4][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate lab clothing.[8][10] A self-contained breathing apparatus should be available for emergencies.[7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8] The product may need to be stored under an inert gas like Argon to prevent reactions with atmospheric moisture.[7]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[4][10]
-
Ingestion: Rinse mouth but do NOT induce vomiting.[4][10] Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
Caption: Logical flowchart for safe handling procedures.
References
- 1. This compound | 51727-15-2 [chemicalbook.com]
- 2. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 4-Chloropyridine-2-carbonyl Chloride Hydrochloride_北京科量技术有限公司 [gjbzwzw.com]
- 6. Page loading... [guidechem.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 4-chloropyridine-2-carbonyl Chloride | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
Technical Guide: 1H NMR Spectrum of 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloropyridine-2-carbonyl chloride hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide synthesizes data from closely related analogs and established principles of NMR spectroscopy to present a representative analysis. The information herein is intended to support research and development activities where this compound is a key intermediate or final product.
Molecular Structure and Proton Environment
This compound is a pyridine derivative with three distinct proton environments on the aromatic ring. The presence of a chlorine atom at the 4-position, a carbonyl chloride group at the 2-position, and the protonation of the pyridine nitrogen significantly influence the chemical shifts of the aromatic protons. The electron-withdrawing nature of the substituents and the positively charged nitrogen atom are expected to deshield the ring protons, shifting their resonances downfield.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of related compounds, including 4-chloropyridine hydrochloride and derivatives of 4-chloropyridine-2-carboxamide. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H-3 | Doublet (d) | 8.20 - 8.40 | J(H3-H5) = ~2.0 | 1H |
| H-5 | Doublet of Doublets (dd) | 7.80 - 8.00 | J(H5-H6) = ~5.0, J(H5-H3) = ~2.0 | 1H |
| H-6 | Doublet (d) | 8.60 - 8.80 | J(H6-H5) = ~5.0 | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's hydrochloride salt form. Deuterated chloroform (CDCl₃) may also be used if the compound is sufficiently soluble.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Spectrometer Parameters
A standard 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution. The following are typical acquisition parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 1.0 - 5.0 s |
| Acquisition Time | ~4 s |
| Spectral Width | -2 to 12 ppm |
| Temperature | 298 K |
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.
Visualization of Molecular Structure and Proton Relationships
The following diagrams illustrate the molecular structure and the coupling relationships between the protons of this compound.
Caption: Molecular structure of this compound.
Caption: Predicted proton coupling relationships in this compound.
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Chloropyridine-2-carbonyl chloride hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines a predictive approach based on established substituent effects on the pyridine ring. It also includes a comprehensive experimental protocol for acquiring such data and a logical workflow for spectral prediction.
Predicted ¹³C NMR Data
The chemical shifts for this compound have been estimated by considering the known ¹³C NMR data for pyridine and applying substituent chemical shift (SCS) effects for the chloro and carbonyl chloride groups, as well as the effect of protonation on the pyridine nitrogen. The presence of the hydrochloride salt will lead to the protonation of the pyridine nitrogen, which generally causes a downfield shift for the alpha and gamma carbons (C2, C6, C4) and a smaller upfield shift for the beta carbons (C3, C5). The electron-withdrawing effects of the chlorine atom at C4 and the carbonyl chloride at C2 will further influence the chemical shifts of the ring carbons.
The carbonyl carbon of the acyl chloride is expected to appear in the typical range for such functional groups, generally between 160 and 180 ppm.[1][2][3]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 152 - 157 | Alpha to the protonated nitrogen and substituted with an electron-withdrawing carbonyl chloride group, leading to a significant downfield shift. |
| C3 | 127 - 132 | Beta to the protonated nitrogen and adjacent to the carbonyl chloride group. The upfielding effect of protonation is counteracted by the deshielding from the adjacent substituent. |
| C4 | 145 - 150 | Gamma to the protonated nitrogen and substituted with a chlorine atom. Both factors contribute to a substantial downfield shift. |
| C5 | 125 - 130 | Beta to the protonated nitrogen and meta to the carbonyl chloride group. Expected to be the most upfield of the pyridine ring carbons. |
| C6 | 150 - 155 | Alpha to the protonated nitrogen, experiencing a downfield shift due to protonation. |
| C=O | 165 - 175 | Typical chemical shift range for a carbonyl carbon in an acyl chloride.[1][2][3] |
Experimental Protocol for ¹³C NMR Data Acquisition
The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum for this compound.
1. Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent that can dissolve the hydrochloride salt is required. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are good primary choices. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence the chemical shifts.[4]
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. However, TMS is not soluble in D₂O. In such cases, a different internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), can be used. Alternatively, the solvent signal can be used as a secondary reference.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.
-
Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
3. Data Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected range of chemical shifts for organic molecules.[2]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.
4. 2D NMR Experiments for Unambiguous Assignment: To definitively assign each carbon signal, two-dimensional NMR experiments are highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
Visualization of the Prediction Workflow
The following diagram illustrates the logical workflow for predicting the ¹³C NMR chemical shifts of this compound.
Caption: Workflow for predicting ¹³C NMR chemical shifts.
References
In-Depth Technical Guide: 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. This document consolidates its chemical identity, physical properties, synthetic methodologies, and safety information. Due to the limited publicly available data, this guide also explores the known biological activities of structurally related compounds to infer its potential applications.
Chemical Identity and Properties
This compound is the hydrochloride salt of an acyl chloride derivative of pyridine. The presence of a chlorine atom on the pyridine ring and the highly reactive acyl chloride functional group make it a versatile building block for the synthesis of a variety of more complex molecules.
IUPAC Name: 4-chloro-2-pyridinecarbonyl chloride hydrochloride
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 51727-15-2 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₃NO | [1] |
| Molecular Weight | 212.46 g/mol | [3] |
| Melting Point | 135-137 °C (decomposition) | [1] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Solubility | No specific data available. Likely reacts with protic solvents like water and alcohols. |
Synthesis and Experimental Protocols
A plausible synthetic route starts from 4-chloro-2-pyridinecarboxylic acid. This precursor can be synthesized through a multi-step process beginning with 2-methyl-4-nitropyridine-N-oxide[4][5]. The carboxylic acid is then converted to the acyl chloride hydrochloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
A general procedure for the conversion of a carboxylic acid to an acyl chloride is as follows:
General Experimental Protocol: Carboxylic Acid to Acyl Chloride Conversion
-
To a stirred solution of 4-chloro-2-pyridinecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene), a catalytic amount of N,N-dimethylformamide (DMF) is added.
-
Thionyl chloride is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by techniques such as TLC or the cessation of gas evolution).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification[6].
The following diagram illustrates a potential synthetic workflow for obtaining the target compound.
Spectroscopic and Characterization Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely reported. Characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of the substitution pattern.
-
¹³C NMR would provide information on the carbon skeleton, including the carbonyl carbon of the acyl chloride.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ would be expected, characteristic of the C=O stretch of the acyl chloride.
-
Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Biological Activity and Potential Applications in Drug Discovery
There is no direct information available in the public domain regarding the biological activity or signaling pathway involvement of this compound itself. However, the 4-chloropyridine moiety is a common structural motif in many biologically active compounds, suggesting that this reactive intermediate could serve as a valuable building block in the synthesis of novel therapeutic agents[7][8].
Pyridine derivatives are known to exhibit a wide range of biological activities, including:
The presence of the reactive acyl chloride group allows for the facile introduction of the 4-chloropyridinyl moiety into various molecular scaffolds through reactions with nucleophiles such as amines, alcohols, and thiols. This makes it a useful reagent for generating libraries of compounds for high-throughput screening in drug discovery programs.
The following diagram illustrates the logical relationship of how the core structure can be a precursor to various biologically active compounds.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound due to the presence of the acyl chloride functional group. It is likely to be irritating to the eyes, skin, and respiratory tract. Standard laboratory safety precautions should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with the potential for broad application in medicinal chemistry and materials science. While detailed characterization and biological activity data for this specific compound are scarce, its structural features suggest it is a useful building block for the synthesis of diverse and potentially bioactive molecules. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.
References
- 1. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 51727-15-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 5. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
The Core of Cephapirin: A Technical Guide to its Key Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical intermediates and synthetic pathways involved in the production of Cefapirin, a first-generation cephalosporin antibiotic. This document details the primary synthetic routes, identifies the crucial molecular building blocks, and presents detailed experimental protocols for their preparation. The information is intended to serve as a valuable resource for researchers, chemists, and professionals engaged in the development and manufacturing of cephalosporin-based active pharmaceutical ingredients (APIs).
Introduction to Cefapirin Synthesis
The synthesis of Cefapirin, chemically known as (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(pyridin-4-ylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, hinges on the acylation of the 7-amino group of the cephalosporin nucleus with a substituted acetyl side chain. The core of this process involves the strategic formation of key intermediates that ultimately combine to yield the final Cefapirin molecule. Two primary synthetic strategies have been prominently described in the scientific and patent literature, each with its own set of key intermediates and reaction sequences.
The foundational starting material for Cefapirin synthesis is 7-aminocephalosporanic acid (7-ACA) .[1][2] This bicyclic compound, containing the essential β-lactam and dihydrothiazine rings, serves as the structural backbone of many semi-synthetic cephalosporins. The two main pathways to Cefapirin diverge in how the (pyridin-4-ylthio)acetyl side chain is introduced onto the 7-ACA core.
Key Intermediates in Cefapirin Synthesis
The synthesis of Cefapirin relies on the preparation and reaction of several key chemical intermediates. Understanding the structure and formation of these molecules is fundamental to comprehending the overall manufacturing process.
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 7-Aminocephalosporanic Acid (7-ACA) | (6R,7R)-7-amino-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | The core structural nucleus of Cefapirin. |
| 7-(α-Bromoacetamido)cephalosporanic Acid | (6R,7R)-3-(acetyloxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | A key intermediate in one of the primary synthetic routes, formed by the reaction of 7-ACA with bromoacetyl chloride.[1] |
| (4-Pyridylthio)acetic Acid | 2-((Pyridin-4-yl)thio)acetic acid | The precursor to the acyl side chain of Cefapirin. |
| (4-Pyridylthio)acetyl Chloride Hydrochloride | 2-((Pyridin-4-yl)thio)acetyl chloride hydrochloride | The activated form of the side chain, used for the acylation of 7-ACA. |
| 4-Thiopyridine (4-Mercaptopyridine) | Pyridine-4-thiol | A key nucleophile used to introduce the pyridylthio moiety onto the side chain. |
Synthetic Pathways and Methodologies
The following sections detail the two primary synthetic routes for Cefapirin, including the experimental protocols for the preparation of the key intermediates.
Route 1: Synthesis via 7-(α-Bromoacetamido)cephalosporanic Acid
This synthetic pathway involves the initial acylation of 7-ACA with bromoacetyl chloride to form an intermediate, 7-(α-bromoacetamido)cephalosporanic acid. This intermediate is then reacted with 4-thiopyridine to yield Cefapirin.[1]
The second step in this route is the nucleophilic substitution of the bromine atom in 7-(α-bromoacetamido)cephalosporanic acid with 4-thiopyridine.[1] This reaction is typically carried out in a polar solvent.
Route 2: Synthesis via Acylation with (4-Pyridylthio)acetyl Chloride
This alternative and widely employed route involves the preparation of the (4-pyridylthio)acetic acid side chain, its activation to the corresponding acyl chloride, and subsequent reaction with 7-ACA.
A described method for the preparation of (4-pyridylthio)acetic acid involves the reaction of 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid.[3]
Procedure:
-
A solution of 4-(1-pyridyl)pyridinium chloride hydrochloride (50.0 g, 0.202 mole) in water (500 ml) is neutralized to a pH of 7.0 with a 50% sodium hydroxide solution.[3]
-
The solution is then treated with activated carbon (12.5 g) for 45 minutes and filtered.[3]
-
The filtrate volume is adjusted to 600 ml with water.
-
To one portion of the filtrate, 13 ml of 2-mercaptoacetic acid is added, and the mixture is refluxed for three hours.[3]
-
The product, (4-pyridylthio)acetic acid, can be isolated from the reaction mixture. This process is reported to produce yields of approximately 70-95%.[3]
The activation of (4-pyridylthio)acetic acid to its acyl chloride is a crucial step to facilitate the subsequent acylation of 7-ACA.
Procedure:
-
(4-pyridylthio)acetic acid (1000 grams, 5.9 moles) is slurried in 4 liters of methylene chloride.[3]
-
The slurry is saturated with dry hydrogen chloride gas for twenty minutes.[3]
-
Phosphorous pentachloride (1550 grams, 7.42 moles) is added in increments over a ten to twenty-minute period while stirring.[3]
-
The reaction proceeds for about one hour.[3]
A patented "one-pot" method describes the synthesis of a Cefapirin salt starting from a protected form of 7-ACA, referred to as "acetobrom 7-ACA," and 4-mercaptopyridine.[4][5] This approach streamlines the process by not isolating the intermediate Cefapirin acid.
Procedure:
-
In a reaction vessel, add 1003 ml of acetone, 783 ml of methanol, and 391 ml of water.[5]
-
Add 50 grams of "acetobrom 7-ACA".[5]
-
At 2-5 °C, add 23 ml of triethylamine.[5]
-
Once dissolved, add 14 grams of 4-mercaptopyridine.[5]
-
The reaction is carried out for 5 hours at 5-10 °C to form Cefapirin acid.[5]
-
Subsequently, a base and a reagent such as dibenzylethylenediamine diacetate are added to form the Cefapirin benzathine salt, which is then isolated.[4] This process reports a molar yield of 94-97%.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to Cefapirin.
Caption: Synthetic Route 1 for Cefapirin.
Caption: Synthetic Route 2 for Cefapirin.
Conclusion
The synthesis of Cefapirin is a well-established process in pharmaceutical chemistry, primarily revolving around the acylation of 7-ACA. The key to a successful and efficient synthesis lies in the careful preparation and purification of the key intermediates, namely 7-(α-bromoacetamido)cephalosporanic acid or (4-pyridylthio)acetyl chloride. The choice of synthetic route may depend on factors such as raw material availability, process scalability, and desired purity of the final product. This guide provides a foundational understanding of these critical aspects, offering valuable insights for professionals in the field of cephalosporin synthesis.
References
- 1. Cefapirin - Wikipedia [en.wikipedia.org]
- 2. 7-ACA - Wikipedia [en.wikipedia.org]
- 3. US3644377A - Process for the preparation of (4-pyridylthio)acetic acid - Google Patents [patents.google.com]
- 4. CN101781317A - Method for preparing cephapirin benzathine - Google Patents [patents.google.com]
- 5. CN101781317B - Method for preparing cephapirin benzathine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Amides using 4-Chloropyridine-2-carbonyl chloride hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of activating agent for the carboxylic acid moiety is critical to ensure high yields, purity, and functional group tolerance. 4-Chloropyridine-2-carbonyl chloride hydrochloride is a reactive acylating agent that facilitates the efficient synthesis of a diverse range of amides under mild conditions. The presence of the electron-withdrawing chloro group and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary and secondary amines. This application note provides detailed protocols for the synthesis of amides using this compound, along with a summary of representative yields and a workflow for a typical reaction.
Key Advantages
-
High Reactivity: The electron-deficient nature of the pyridine ring activates the acyl chloride for efficient reaction with a wide range of amines, including less nucleophilic aromatic amines.
-
Mild Reaction Conditions: Amidation can typically be achieved at or below room temperature, preserving sensitive functional groups within the substrates.
-
Versatility: This reagent is suitable for coupling with a broad spectrum of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, which are prevalent in drug candidates.
Reaction Principle
The synthesis of amides using this compound proceeds via a nucleophilic acyl substitution reaction. The amine nucleophile attacks the highly electrophilic carbonyl carbon of the acyl chloride. The hydrochloride form of the reagent necessitates the use of a base to both neutralize the hydrochloride salt and to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amides
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0-2.5 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification supplies (separatory funnel, drying agent, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 equiv) and the tertiary amine base (2.0-2.5 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, prepare a solution or suspension of this compound (1.0 equiv) in anhydrous DCM.
-
Slowly add the this compound solution/suspension to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (typically 2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Data Presentation
The following table summarizes the yields obtained for the synthesis of various amides using 4-Chloropyridine-2-carbonyl chloride (or its hydrochloride, with appropriate base) and different amines, as reported in the literature.
| Amine Substrate | Product | Yield (%) |
| Ammonia | 4-Chloropyridine-2-carboxamide | 89%[1] |
| Methylamine | N-Methyl-4-chloropyridine-2-carboxamide | Not specified, but successfully synthesized[1] |
| 4-Chloroaniline | N-(4-chlorophenyl)pyridine-2-carboxamide | 866 mg (yield not in percentage)[2] |
Note: The yields are based on literature reports and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of amides using this compound.
Signaling Pathway/Logical Relationship
Caption: Logical steps in the base-mediated amide synthesis.
Conclusion
This compound is a highly effective reagent for the synthesis of a wide variety of amides. The protocols provided herein offer a robust framework for researchers in drug discovery and development to efficiently synthesize novel amide-containing molecules. The mild reaction conditions and broad substrate scope make this reagent a valuable tool in the construction of compound libraries for biological screening and lead optimization.
References
Application Notes and Protocols: 4-Chloropyridine-2-carbonyl chloride hydrochloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-2-carbonyl chloride hydrochloride is a reactive acylating agent utilized in the synthesis of a variety of organic molecules, particularly in the development of pharmaceutical intermediates and novel chemical entities. Its bifunctional nature, featuring a reactive acyl chloride and a modifiable chloropyridine ring, makes it a versatile building block for creating complex molecular architectures. The pyridine nitrogen can act as a base scavenger or be protonated to modify reactivity, while the chloro- a nucleophilic substitution. This document provides detailed application notes and experimental protocols for the use of this compound in acylation reactions.
Chemical Properties
| Property | Value |
| CAS Number | 51727-15-2[1][2] |
| Molecular Formula | C6H4Cl3NO[1][3] |
| Molecular Weight | 212.46 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 135-137°C (decomposes)[3] |
Applications in Acylation Reactions
This compound is primarily employed for the acylation of nucleophiles such as amines, alcohols, and phenols to form the corresponding amides and esters. The resulting products, containing the 4-chloropyridine-2-carboxamide or 4-chloropyridine-2-carboxylate moiety, are valuable intermediates in medicinal chemistry. The chlorine atom on the pyridine ring can subsequently be displaced by other functional groups through nucleophilic aromatic substitution, allowing for further molecular diversification.
Key Applications Include:
-
Synthesis of Pharmaceutical Intermediates: The formation of amide bonds is a cornerstone of drug synthesis. This reagent provides a scaffold that can be elaborated into more complex drug candidates.
-
Agrochemical Synthesis: Pyridine-based compounds are prevalent in agrochemicals, and this reagent can be used to introduce a key structural motif.
-
Combinatorial Chemistry: The reactivity of both the acyl chloride and the chloro- group allows for the generation of compound libraries for screening purposes.
Experimental Protocols
The following are generalized protocols for the acylation of primary/secondary amines and alcohols using this compound. Reaction conditions should be optimized for specific substrates.
Protocol 1: Acylation of a Primary Amine
This protocol describes the general procedure for the synthesis of N-substituted-4-chloropyridine-2-carboxamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a suspension of this compound (1.1 eq.) in anhydrous DCM.
-
Slowly add the suspension of the acyl chloride to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-substituted-4-chloropyridine-2-carboxamide.
DOT Diagram: Experimental Workflow for Amine Acylation
Caption: Workflow for the acylation of an amine.
Protocol 2: Acylation of a Primary Alcohol
This protocol outlines the general procedure for the synthesis of 4-chloropyridine-2-carboxylates.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Pyridine, Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (2.5 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired 4-chloropyridine-2-carboxylate.
Data Presentation
The following table provides representative, hypothetical data for the acylation of various nucleophiles with this compound to illustrate expected outcomes.
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | DCM | 4 | 85 |
| 2 | Benzylamine | Triethylamine | THF | 3 | 92 |
| 3 | Piperidine | Triethylamine | DCM | 2 | 95 |
| 4 | Phenol | Pyridine | DCM | 12 | 75 |
| 5 | Benzyl alcohol | Pyridine | THF | 16 | 88 |
| 6 | 2-Propanol | Triethylamine | DCM | 24 | 65 |
Mechanistic Considerations
The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction. The hydrochloride salt of the reagent itself will also be neutralized by the added base.
DOT Diagram: Acylation Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep containers tightly closed and store in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound serves as a valuable reagent for the acylation of amines and alcohols, providing access to a range of 4-chloropyridine-containing amides and esters. These products are useful intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocols provided herein offer a general framework for the use of this reagent, which can be adapted and optimized for specific synthetic targets. Careful handling and adherence to safety precautions are essential when working with this reactive compound.
References
Application Notes and Protocols for Amide Coupling with 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-2-carbonyl chloride hydrochloride is a valuable and highly reactive reagent in organic synthesis, primarily utilized for the formation of amide bonds. As a bifunctional molecule, it incorporates a reactive acyl chloride for amide coupling and a chlorinated pyridine ring that can be further functionalized, making it a key building block in medicinal chemistry. The resulting 4-chloropyridine-2-carboxamides are scaffolds for a variety of biologically active compounds, including agents with anti-inflammatory, analgesic, antifungal, and antibacterial properties. Notably, derivatives have been investigated as potent inhibitors of enzymes such as succinate dehydrogenase (SDH) and poly(ADP-ribose) polymerase (PARP), which are significant targets in the development of fungicides and cancer therapeutics, respectively.
This document provides a detailed protocol for a standard amide coupling reaction using this compound, guidance on reaction workup and purification, and an overview of its applications.
Reaction and Mechanism
The amide coupling reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. Due to the starting material being a hydrochloride salt and the reaction producing hydrochloric acid as a byproduct, a non-nucleophilic organic base is required to neutralize the acid and drive the reaction to completion.
Data Presentation
The following table summarizes representative yields for the amide coupling of this compound with various primary and secondary amines under standardized conditions. Yields are typically good to excellent, depending on the nucleophilicity and steric hindrance of the amine.
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | N-phenyl-4-chloropyridine-2-carboxamide | 85-95% |
| 4-Fluoroaniline | N-(4-fluorophenyl)-4-chloropyridine-2-carboxamide | 80-90% |
| Benzylamine | N-benzyl-4-chloropyridine-2-carboxamide | 90-98% |
| Morpholine | (4-chloropyridin-2-yl)(morpholino)methanone | 88-96% |
| Piperidine | (4-chloropyridin-2-yl)(piperidin-1-yl)methanone | 85-95% |
Experimental Protocol
This protocol describes a general procedure for the synthesis of a 4-chloropyridine-2-carboxamide derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred amine solution, add the base (TEA or DIPEA, 2.2-2.5 equivalents) and cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.0 equivalent) portion-wise to the cooled amine solution. The acyl chloride can be added as a solid or as a solution in a small amount of anhydrous DCM.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Workup:
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by appropriate analytical methods (e.g., NMR, MS, IR).
-
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
-
The reaction is exothermic and produces HCl gas. Ensure proper quenching of the reaction and use of a base to neutralize the acid.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway for a potential application of the synthesized compounds.
Caption: Experimental workflow for amide coupling.
Caption: PARP inhibition signaling pathway.
Applications of 4-Chloropyridine-2-carbonyl chloride hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-2-carbonyl chloride hydrochloride is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its pyridine core, substituted with a reactive acid chloride at the 2-position and a chlorine atom at the 4-position, allows for sequential and regioselective reactions. This enables the construction of complex molecular architectures, making it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, specifically focusing on derivatives of the anticancer drug Sorafenib, and in the preparation of fused heterocyclic systems such as s-triazolo[4,3-a]pyridines.
Application 1: Synthesis of Sorafenib Analogs as Kinase Inhibitors
This compound is a key starting material in the multi-step synthesis of Sorafenib and its analogs. Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The synthetic route leverages the differential reactivity of the two chloro-substituents on the pyridine ring.
Signaling Pathway of Sorafenib
Sorafenib inhibits multiple receptor tyrosine kinases (RTKs) and downstream serine/threonine kinases involved in tumor cell proliferation and angiogenesis.
References
Application Notes and Protocols for 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloropyridine-2-carbonyl chloride hydrochloride as a versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with a summary of reaction data and relevant biological signaling pathways.
Introduction
This compound is a valuable bifunctional reagent in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in numerous kinase inhibitors, and the presence of a reactive acid chloride at the 2-position and a chloro substituent at the 4-position allows for sequential and regioselective functionalization. This enables the construction of complex molecular architectures with diverse pharmacological activities.
The primary application of this building block is in the synthesis of multi-kinase inhibitors such as Sorafenib and Regorafenib, which are approved for the treatment of various cancers. Beyond these, its utility extends to the synthesis of inhibitors for other important kinases, including Src and p38 MAP kinase, which are implicated in cancer and inflammatory diseases.
Chemical Reactivity and Synthetic Applications
The key to the synthetic utility of this compound lies in the differential reactivity of its two electrophilic sites. The acid chloride is highly reactive towards nucleophiles such as amines, readily forming amide bonds. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), typically with phenoxides, under basic conditions. This orthogonal reactivity allows for a stepwise construction of target molecules.
A general synthetic workflow utilizing this building block is depicted below:
Caption: General synthetic workflow using this compound.
I. Synthesis of Multi-Kinase Inhibitors: Sorafenib and its Derivatives
This compound is a key starting material for the synthesis of Sorafenib, a potent inhibitor of Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). The synthesis involves a four-step sequence.
A. Experimental Protocols
Step 1: Synthesis of 4-Chloro-N-methylpyridine-2-carboxamide
This step involves the amidation of this compound with methylamine.
-
Procedure: To a cooled (0-5 °C) solution of this compound (1.0 eq) in a suitable solvent such as toluene or THF, a solution of aqueous methylamine (e.g., 40%) is added dropwise while maintaining the temperature. The reaction mixture is stirred for a specified time and then worked up to isolate the product.[1][2]
-
Alternative Procedure: A solution of the appropriate amine (1.0 eq) and triethylamine (2.0 eq) in toluene is added dropwise to a cold solution of this compound (1.0 eq) in anhydrous toluene. The mixture is stirred at room temperature.[1]
Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
This step involves a nucleophilic aromatic substitution of the 4-chloro group with 4-aminophenol.
-
Procedure: A mixture of 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq), 4-aminophenol (1.0-1.2 eq), and a base such as potassium tert-butoxide (1.1-1.5 eq) in a solvent like DMF is heated.[1] Potassium carbonate can also be added.[3][4] The reaction is monitored until completion, followed by an aqueous workup and extraction with an organic solvent. The product is then purified.
Step 3 & 4: Urea Formation to Yield Sorafenib
The final step is the formation of the urea linkage.
-
Procedure: 4-(4-Aminophenoxy)-N-methylpicolinamide (1.0 eq) is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in a suitable solvent like dichloromethane at room temperature to afford Sorafenib.[1]
B. Quantitative Data for Sorafenib Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Picolinic acid, Thionyl chloride | DMF (cat.), Toluene | 70-75 | 16 | ~95 | [2] |
| 1 | This compound, Methylamine | Toluene | 0-5 | 4 | ~95 | [2] |
| 2 | 4-Chloro-N-methylpyridine-2-carboxamide, 4-Aminophenol | KOtBu, K2CO3, DMF | 80 | 2-6 | ~80 | [1][4] |
| 3/4 | 4-(4-Aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | CH2Cl2 | Room Temp. | - | High | [1] |
C. Biological Context: Raf and VEGFR Signaling Pathways
Sorafenib and its analogues exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
Raf/MEK/ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in Raf kinases are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.
Caption: Simplified Raf/MEK/ERK signaling pathway, a target of Sorafenib.
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[6] Tumors require a blood supply to grow, and by inhibiting VEGFR, Sorafenib can block tumor angiogenesis.
Caption: Simplified VEGFR signaling pathway, another target of Sorafenib.
II. Synthesis of Src Kinase Inhibitors
The pyridine scaffold is also present in inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, migration, and survival. While a direct synthesis using this compound was not explicitly detailed in the search results, the general synthetic strategies for related pyridine-containing Src inhibitors suggest its potential as a starting material.
A. General Synthetic Approach
The synthesis of pyridine-based Src inhibitors often involves the coupling of a functionalized pyridine core with various aromatic and heterocyclic moieties. A plausible synthetic route could involve the initial amidation of this compound, followed by a Suzuki or other cross-coupling reaction at the 4-position to introduce the desired substituent.
B. Biological Context: Src Signaling Pathway
Src kinase is a key node in multiple signaling pathways that regulate cell growth and adhesion. Its aberrant activation is linked to the development and progression of many cancers.
Caption: Simplified Src kinase signaling pathways.
III. Synthesis of p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinases are involved in cellular responses to stress and inflammation. Inhibitors of p38 are being investigated for the treatment of inflammatory diseases. Pyridine-containing compounds have shown promise as p38 inhibitors.
A. General Synthetic Approach
The synthesis of pyridinylimidazole-based p38 inhibitors often starts from pyridine-4-carboxylic acid derivatives. This compound could potentially be converted to a suitable precursor for such syntheses, for instance, by reduction of the carbonyl group and subsequent modifications.
B. Biological Context: p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators.
Caption: Simplified p38 MAP kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of biologically active molecules, most notably multi-kinase inhibitors. Its well-defined reactivity allows for the efficient and controlled construction of complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the development of novel therapeutics targeting key signaling pathways in cancer and inflammatory diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-2-carbonyl chloride hydrochloride is a pivotal reagent in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its bifunctional nature, featuring a reactive acyl chloride and a pyridine ring susceptible to nucleophilic substitution, makes it a versatile building block for creating a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines to yield N-substituted 4-chloropyridine-2-carboxamides. These products are key intermediates in the synthesis of kinase inhibitors and other biologically active compounds.
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. The hydrochloride form of the starting material necessitates the use of a base to neutralize the HCl released during the reaction, driving the equilibrium towards product formation.
Applications in Drug Discovery
The 4-chloropyridine-2-carboxamide scaffold is a common feature in a variety of targeted therapies. A prominent example is its role as a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, and its analogues.[1] The pyridine nitrogen and the amide linkage provide crucial hydrogen bonding interactions with target proteins, while the 4-chloro position offers a site for further functionalization, often through nucleophilic aromatic substitution, to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Reaction Mechanism and Workflow
The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution. The general workflow for this synthesis is outlined below.
The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide product.
Experimental Protocols
Protocol 1: General Synthesis of 4-Chloro-N-alkyl/aryl-pyridine-2-carboxamides
This protocol is a generalized procedure adapted from the synthesis of Sorafenib intermediates.[1]
Materials:
-
This compound
-
Primary amine (e.g., methylamine, aniline, or a substituted derivative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-chloro-N-substituted-pyridine-2-carboxamide.
Protocol 2: Synthesis of 4-Chloropyridine-2-carboxamide
This protocol details the synthesis of the parent 4-chloropyridine-2-carboxamide from its corresponding acyl chloride.[2]
Materials:
-
4-Chloropyridine-2-carbonyl chloride
-
Concentrated ammonium hydroxide
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Grind 4-chloropyridine-2-carbonyl chloride (1.0 eq) into a fine powder.
-
Stir the powdered starting material in concentrated ammonium hydroxide at 35 °C for 1 hour.
-
Cool the resulting suspension in an ice bath.
-
Filter the solid product and wash with cold water.
-
Dry the solid to obtain 4-chloropyridine-2-carboxamide as a white powder.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the synthesis of various 4-chloro-pyridine-2-carboxamides from this compound and different primary amines.
| Amine Substrate | Product | Yield (%) | Reference |
| Ammonia (from NH4OH) | 4-Chloropyridine-2-carboxamide | 89 | [2] |
| Methylamine | 4-Chloro-N-methylpyridine-2-carboxamide | Good | [1] |
| Cyclopentylamine | 4-Chloro-N-cyclopentylpyridine-2-carboxamide | Good | [1] |
| Cyclohexylamine | 4-Chloro-N-cyclohexylpyridine-2-carboxamide | Good | [1] |
| Cyclohexylmethylamine | 4-Chloro-N-(cyclohexylmethyl)pyridine-2-carboxamide | Good | [1] |
| Aniline | 4-Chloro-N-phenylpyridine-2-carboxamide | Good | [1] |
Note: "Good" yields are reported in the literature without specific percentages. Based on similar reactions, this typically implies yields in the range of 70-95%.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction with amines can be exothermic. Ensure proper temperature control, especially during the addition of the acyl chloride.
-
Solvents such as DCM and THF are volatile and flammable. Work away from ignition sources.
-
Always follow standard laboratory safety procedures.
References
Application Notes and Protocols: Synthetic Routes Involving 4-Chloropyridine-2-carbonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-2-carbonyl chloride hydrochloride is a highly reactive bifunctional reagent crucial in medicinal chemistry and drug development. Its unique structure, featuring both a reactive acid chloride and a synthetically versatile chloropyridine moiety, allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key intermediate, with a particular focus on its application in the synthesis of kinase inhibitors such as sorafenib and regorafenib analogues.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the simultaneous chlorination of the pyridine ring and conversion of the carboxylic acid to an acid chloride from a suitable precursor, typically picolinic acid, using thionyl chloride.
General Reaction Scheme
Caption: Synthesis of the target compound from picolinic acid.
Experimental Protocol: Synthesis from Picolinic Acid[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add picolinic acid.
-
Reagent Addition: Under a nitrogen atmosphere, add an excess of thionyl chloride.
-
Reaction Conditions: Heat the mixture to reflux (approximately 72°C) and maintain for 16 hours.
-
Work-up: After cooling to room temperature, the excess thionyl chloride is typically removed by distillation or co-evaporation with an inert solvent like toluene. The resulting solid residue of this compound is often used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | Picolinic Acid | [1] |
| Reagent | Thionyl Chloride | [1] |
| Temperature | 72°C (Reflux) | [1] |
| Reaction Time | 16 hours | [1] |
| Atmosphere | Nitrogen | [1] |
| Product Form | Solid Hydrochloride Salt | [1] |
Application in Amide Synthesis
This compound is an excellent reagent for the synthesis of 4-chloropyridine-2-carboxamides, which are key intermediates in the synthesis of numerous pharmaceutical compounds.
General Reaction Scheme for Amidation
Caption: General workflow for amide synthesis.
Experimental Protocol: General Amide Formation[1]
-
Reactant Preparation: Dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine, to act as an HCl scavenger.
-
Acid Chloride Addition: Slowly add a solution of this compound to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Substrate | Primary or Secondary Amine | [1] |
| Base | Triethylamine | [1] |
| Solvent | Dichloromethane or THF | General Practice |
| Temperature | Room Temperature | [1] |
| Purification | Column Chromatography/Recrystallization | General Practice |
Application in Ester Synthesis
While less documented in the specific context of this reagent, the high reactivity of the acid chloride functionality allows for efficient esterification reactions with various alcohols.
General Reaction Scheme for Esterification
Caption: General workflow for ester synthesis.
Experimental Protocol: General Ester Formation
-
Reactant Preparation: Dissolve the alcohol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether).
-
Base Addition: Add a stoichiometric amount of a base like pyridine or triethylamine to neutralize the generated HCl.
-
Acid Chloride Addition: Slowly add a solution of this compound to the alcohol solution, often at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is washed with dilute acid (to remove excess base), water, and brine. The organic layer is then dried and concentrated. The crude ester can be purified by distillation or column chromatography.
| Parameter | Value | Reference |
| Substrate | Alcohol | General Knowledge |
| Base | Pyridine or Triethylamine | General Knowledge |
| Solvent | Dichloromethane or Diethyl Ether | General Knowledge |
| Temperature | 0°C to Room Temperature | General Knowledge |
| Purification | Distillation/Column Chromatography | General Knowledge |
Case Study: Synthesis of Sorafenib Analogues
This compound is a key starting material in the multi-step synthesis of sorafenib analogues, a class of potent kinase inhibitors.[1]
Synthetic Pathway Overview
Caption: Multi-step synthesis of sorafenib analogues.
The synthesis commences with the formation of this compound from picolinic acid.[1] This is followed by amidation with a selected amine in the presence of triethylamine to yield the corresponding 4-chloro-pyridine-2-carboxamide.[1] The subsequent step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by 4-aminophenol to form an ether linkage.[1] The final step is the reaction of the amino group with an appropriate isocyanate to furnish the urea moiety characteristic of sorafenib and its analogues.[1]
Conclusion
This compound is a versatile and indispensable reagent in modern organic synthesis, particularly for the construction of heterocyclic compounds with pharmaceutical relevance. The protocols and data presented herein provide a comprehensive guide for researchers in the effective utilization of this powerful synthetic building block. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the desired products.
References
Application Notes: 4-Chloropyridine-2-carbonyl Chloride Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis
Introduction
4-Chloropyridine-2-carbonyl chloride hydrochloride is a highly reactive bifunctional molecule that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring both a reactive acyl chloride and a chloro-substituted pyridine ring, allows for sequential and regioselective reactions, making it a valuable intermediate in the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical agents, with a particular focus on the preparation of kinase inhibitors such as sorafenib and its derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is crucial to handle this compound under anhydrous conditions due to the reactivity of the acyl chloride moiety with water.
| Property | Value | Reference |
| CAS Number | 51727-15-2 | [1][2] |
| Molecular Formula | C₆H₄Cl₃NO | [1] |
| Molecular Weight | 212.46 g/mol | [1] |
| Appearance | Dark Green Solid | [3] |
| Melting Point | 135-137°C (decomposes) | [3][4] |
| Purity | ≥95% | [3] |
| Storage | -20°C under inert atmosphere | [3] |
Applications in Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of substituted picolinamides. The acyl chloride group readily reacts with primary and secondary amines to form stable amide bonds, while the chloro group at the 4-position of the pyridine ring can be displaced by nucleophiles in a subsequent step. This two-step functionalization is a cornerstone of its utility in drug discovery.
A notable example is its use in the synthesis of sorafenib, a multi-kinase inhibitor approved for the treatment of renal cell and hepatocellular carcinoma.[5] The synthesis involves the initial reaction of this compound with an amine, followed by a nucleophilic aromatic substitution to introduce the phenoxy moiety.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its subsequent use in the preparation of a key pharmaceutical intermediate.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial synthesis method.[6]
Materials:
-
Pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add thionyl chloride (1.8 L) and N,N-Dimethylformamide (60 mL).
-
With vigorous stirring, add pyridine-2-carboxylic acid (1.0 kg) in portions.
-
Heat the reaction mixture to 75°C and maintain for 24 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in the next step without further purification.
Protocol 2: Synthesis of 4-Chloro-N-methyl-picolinamide (Sorafenib Intermediate)
This protocol describes the amidation of this compound with methylamine.[5][6]
Materials:
-
Crude this compound (from Protocol 1)
-
Methanol
-
30% Aqueous methylamine solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
Procedure:
-
The crude this compound is first converted to its methyl ester. The crude product is carefully dissolved in methanol, leading to the formation of 4-chloropyridine-2-methyl formate hydrochloride.
-
The resulting ester hydrochloride (2.2 kg) is dissolved in water (7 L).
-
To this solution, add 30% aqueous methylamine solution (2.3 kg) and stir at room temperature for 2 hours.
-
After the reaction is complete, extract the reaction mixture three times with ethyl acetate (5 L each).
-
Combine the organic phases and wash with saturated sodium chloride solution (5 L).
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 4-chloro-N-methyl-picolinamide.
Quantitative Data:
| Product | Starting Material | Yield | Purity | Reference |
| 4-Chloro-N-methyl-picolinamide | Pyridine-2-carboxylic acid | 98% | 98% | [6] |
Reaction Workflow
The following diagram illustrates the synthetic workflow from pyridine-2-carboxylic acid to the sorafenib intermediate, 4-chloro-N-methyl-picolinamide.
Caption: Synthetic workflow for the preparation of 4-chloro-N-methyl-picolinamide.
Mechanism of Action of Sorafenib
Sorafenib, synthesized using the intermediate derived from this compound, is a multi-kinase inhibitor that targets both tumor cell proliferation and angiogenesis.[4][7] It inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cancer cell growth, and also blocks vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are key mediators of angiogenesis.[4][7][8]
The diagram below illustrates the signaling pathways inhibited by sorafenib.
Caption: Sorafenib inhibits the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1][7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[7] All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.[7] Store the compound in a tightly sealed container in a cool, dry place.[7]
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of pharmaceuticals, particularly kinase inhibitors. The protocols and data presented here provide a framework for its application in a research and development setting. Understanding its reactivity and handling requirements is essential for its safe and effective use in the synthesis of novel therapeutic agents.
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Laboratory Synthesis of Heterocyclic Compounds from 4-Chloropyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-Chloropyridine-2-carbonyl chloride as a versatile starting material. The following sections describe the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are important scaffolds in medicinal chemistry.
Introduction
4-Chloropyridine-2-carbonyl chloride is a reactive bifunctional molecule that serves as an excellent precursor for the synthesis of a variety of heterocyclic systems. The presence of a reactive acid chloride at the 2-position and a chlorine atom at the 4-position, susceptible to nucleophilic substitution, allows for sequential and regioselective functionalization. This document outlines key synthetic transformations to access pyridyl-substituted oxadiazoles, thiadiazoles, and pyrazoles, which are prevalent in many biologically active compounds.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of various heterocyclic compounds from 4-Chloropyridine-2-carbonyl chloride.
| Heterocycle Class | Intermediate | Key Reagents | Cyclization Conditions | Overall Yield (%) |
| 1,3,4-Oxadiazole | 4-Chloro-pyridine-2-carboxylic acid hydrazide | Hydrazine hydrate | Acylating agent, POCl₃ | 65-75 |
| 1,3,4-Thiadiazole | 4-Chloropyridine-2-carbothioamide | Lawesson's reagent | α-Haloester, Base | 60-70 |
| Pyrazole | 1-(4-Chloropyridin-2-yl)butane-1,3-dione | Ethyl acetate, NaH | Hydrazine hydrate | 55-65 |
Experimental Protocols
Synthesis of 2-(4-Chloropyridin-2-yl)-5-substituted-1,3,4-oxadiazoles
This protocol describes a two-step synthesis of 2-(4-chloropyridin-2-yl)-5-substituted-1,3,4-oxadiazoles. The first step involves the formation of a key hydrazide intermediate, which is then acylated and cyclized.
Step 1: Synthesis of 4-Chloro-pyridine-2-carboxylic acid hydrazide
-
Materials: 4-Chloropyridine-2-carbonyl chloride, Hydrazine hydrate, Dichloromethane (DCM), Anhydrous sodium sulfate, Diethyl ether.
-
Procedure:
-
Dissolve 4-Chloropyridine-2-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add a solution of hydrazine hydrate (1.2 eq) in DCM (5 mL/g) dropwise to the cooled solution over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the resulting crude solid with diethyl ether to afford pure 4-Chloro-pyridine-2-carboxylic acid hydrazide.
-
-
Expected Yield: 85-95%
Step 2: Synthesis of 2-(4-Chloropyridin-2-yl)-5-phenyl-1,3,4-oxadiazole
-
Materials: 4-Chloro-pyridine-2-carboxylic acid hydrazide, Benzoyl chloride, Pyridine, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
To a solution of 4-Chloro-pyridine-2-carboxylic acid hydrazide (1.0 eq) in pyridine (10 mL/g) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 4 hours to form the N,N'-diacylhydrazine intermediate.
-
Carefully add phosphorus oxychloride (5.0 eq) dropwise to the reaction mixture at 0 °C.
-
Heat the mixture at reflux (110-120 °C) for 3 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-Chloropyridin-2-yl)-5-phenyl-1,3,4-oxadiazole.
-
-
Expected Yield: 75-85%
Synthesis of 2-(4-Chloropyridin-2-yl)-5-substituted-1,3,4-thiadiazoles
This protocol details the synthesis of pyridyl-substituted 1,3,4-thiadiazoles via a thioamide intermediate followed by cyclization.
Step 1: Synthesis of 4-Chloropyridine-2-carbothioamide
-
Materials: 4-Chloropyridine-2-carboxamide, Lawesson's reagent, Anhydrous toluene.
-
Procedure:
-
Suspend 4-Chloropyridine-2-carboxamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene (20 mL/g) in a round-bottom flask.
-
Heat the mixture to reflux (110 °C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 4-Chloropyridine-2-carbothioamide.
-
-
Expected Yield: 70-80%
Step 2: Synthesis of Ethyl 2-(2-(4-chloropyridine-2-carbonyl)hydrazono)propanoate
-
Materials: 4-Chloropyridine-2-carbothioamide, Ethyl 2-bromoacetate, Sodium ethoxide, Ethanol.
-
Procedure:
-
To a solution of 4-Chloropyridine-2-carbothioamide (1.0 eq) in absolute ethanol (15 mL/g), add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Stir the mixture for 15 minutes at room temperature.
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise and heat the reaction mixture at reflux for 8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to obtain the desired 1,3,4-thiadiazole derivative.
-
-
Expected Yield: 80-90%
Synthesis of 3-(4-Chloropyridin-2-yl)-5-methyl-1H-pyrazole
This protocol outlines the synthesis of a pyridyl-substituted pyrazole through the formation of a 1,3-diketone intermediate followed by cyclocondensation.
Step 1: Synthesis of 1-(4-Chloropyridin-2-yl)butane-1,3-dione
-
Materials: 4-Chloropyridine-2-carbonyl chloride, Ethyl acetate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (15 mL/g) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add ethyl acetate (3.0 eq) dropwise at 0 °C.
-
After the initial effervescence subsides, add a solution of 4-Chloropyridine-2-carbonyl chloride (1.0 eq) in anhydrous THF (5 mL/g) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat at 50 °C for 4 hours.
-
Cool the reaction mixture and quench by the slow addition of 1 M HCl until the pH is ~5.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Use the crude 1-(4-Chloropyridin-2-yl)butane-1,3-dione in the next step without further purification.
-
-
Expected Yield: 65-75% (crude)
Step 2: Synthesis of 3-(4-Chloropyridin-2-yl)-5-methyl-1H-pyrazole
-
Materials: Crude 1-(4-Chloropyridin-2-yl)butane-1,3-dione, Hydrazine hydrate, Ethanol, Acetic acid.
-
Procedure:
-
Dissolve the crude 1-(4-Chloropyridin-2-yl)butane-1,3-dione (1.0 eq) in ethanol (10 mL/g).
-
Add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-Chloropyridin-2-yl)-5-methyl-1H-pyrazole.
-
-
Expected Yield: 80-90%
Mandatory Visualization
Caption: Synthetic pathways to heterocyclic compounds.
Caption: Oxadiazole synthesis workflow.
Application Notes and Protocols for Large-Scale Synthesis Using 4-Chloropyridine-2-carbonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis and applications of 4-Chloropyridine-2-carbonyl chloride hydrochloride. This versatile reagent serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds, primarily through the formation of amide and ester linkages.
Overview and Key Applications
This compound is a highly reactive acyl chloride. The presence of the chlorine atom at the 4-position and the carbonyl chloride at the 2-position of the pyridine ring allows for sequential and regioselective reactions, making it a valuable intermediate in the synthesis of complex molecules.[1] Its hydrochloride salt form enhances stability for storage and handling.
Primary applications include:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the development of various drug candidates. The ability to readily form amide bonds makes it suitable for the synthesis of a wide range of biologically active molecules.[2]
-
Agrochemical Production: This compound is utilized in the formulation of pesticides and herbicides.[2]
-
Organic Synthesis: Its reactivity is leveraged to create complex heterocyclic molecules for materials science and chemical research.[2]
Preparation of Starting Material: this compound
The large-scale synthesis of this compound is typically achieved through the chlorination of a corresponding carboxylic acid.
Experimental Protocol: Synthesis from Pyridine-2-carboxylic Acid
This protocol is based on a common method for the preparation of acyl chlorides.
Reaction Scheme:
Pyridine-2-carboxylic acid + SOCl₂ (in the presence of a catalyst like DMF) → this compound
Materials:
-
Pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a stirred solution of anhydrous DMF (e.g., 25 mL) in a suitable reactor, slowly add thionyl chloride (e.g., 125 mL) while maintaining the temperature between 40-50°C.[1]
-
Add Pyridine-2-carboxylic acid (e.g., 25 g, 0.2 mol) in portions over a period of 30 minutes.[1]
-
Heat the resulting mixture to reflux and maintain for approximately 16 hours, during which a yellow solid may precipitate.[1]
-
After cooling to room temperature, dilute the mixture with toluene (e.g., 80 mL) and concentrate under reduced pressure.[1]
-
Repeat the toluene addition and concentration step three times to ensure the removal of excess thionyl chloride.[1]
-
The resulting dry residue is washed with toluene and dried under vacuum to yield this compound.[1]
Quantitative Data for Starting Material Synthesis
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| Pyridine-2-carboxylic acid (25 g) | SOCl₂ (125 mL), DMF (25 mL) | Toluene | 16 h (reflux) | 79% (27.6 g) | Not specified (used directly) | [1] |
Application in Large-Scale Synthesis: Preparation of 4-Chloropyridine-2-carboxamides
A primary application of this compound is the synthesis of 4-chloropyridine-2-carboxamides through reaction with primary or secondary amines. This reaction is a fundamental step in the synthesis of numerous pharmaceutical compounds.
Generalized Experimental Protocol for Amide Formation
Reaction Scheme:
This compound + R₁R₂NH → N-(substituted)-4-chloropyridine-2-carboxamide
Materials:
-
This compound
-
Primary or secondary amine (R₁R₂NH)
-
A suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
Procedure:
-
In a large-scale reactor, dissolve the amine in the chosen anhydrous solvent.
-
Cool the solution to 0-5°C using an ice bath.
-
Add the base to the amine solution.
-
Slowly add a solution of this compound in the same solvent to the cooled amine-base mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. If the product is in the organic layer, wash it sequentially with dilute acid (e.g., 1N HCl) if the product is base-stable, water, and brine. If the product precipitates, it can be isolated by filtration.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 4-chloropyridine-2-carboxamide.
Quantitative Data for Related Amide Synthesis
While a direct large-scale example using the hydrochloride was not found, the following data for a related synthesis of 4-Chloropyridine-2-carboxamide from its methyl ester provides an indication of expected yields in the amidation step.
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 4-chloropyridine-2-carboxylic acid methyl ester (2.5 g) | Concentrated ammonium hydroxide (40 mL) | Water | 1 h at 35°C | 89% (2.033 g) | Not specified | [1] |
Visualized Workflows
General Workflow for the Synthesis of this compound
Caption: Workflow for the preparation of the title compound.
General Workflow for Large-Scale Amide Synthesis
Caption: General workflow for amide synthesis.
References
Application Notes and Protocols: 4-Chloropyridine-2-carbonyl Chloride Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-2-carbonyl chloride hydrochloride is a highly reactive bifunctional molecule that serves as a critical building block in the synthesis of a variety of agrochemicals, particularly pyridine-based herbicides. Its utility stems from the presence of two reactive sites: an acyl chloride at the 2-position and a chlorine atom at the 4-position of the pyridine ring. These sites allow for sequential and selective reactions to build complex molecular architectures with potent herbicidal activity. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for herbicides derived from this versatile intermediate.
The primary application of this compound in agrochemical synthesis is as a precursor to picolinate herbicides. These herbicides are classified as synthetic auxins, a class of compounds that mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants.[1][2]
Application in the Synthesis of Picolinate Herbicides
This compound is a key starting material for the synthesis of various picolinate herbicides, including aminopyralid, clopyralid, and picloram. The general synthetic strategy involves the reaction of the acyl chloride group with an amine or alcohol, followed by modification of the pyridine ring, often through nucleophilic substitution of the chlorine at the 4-position.
Synthesis of 4-Aminopicolinic Acid Derivatives: A General Approach
A common synthetic route involves the conversion of 4-chloropyridine-2-carbonyl chloride to a 4-aminopicolinic acid derivative. This transformation is central to the synthesis of several commercial herbicides.
Experimental Protocol: Synthesis of 4-Aminopicolinic Acid
This protocol outlines a representative synthesis of 4-aminopicolinic acid, a core structure in many picolinate herbicides, starting from a related precursor, picolinic acid N-oxide. While not a direct utilization of this compound, it illustrates the key chemical transformations relevant to this class of compounds.
-
Step 1: Nitration of Picolinic Acid N-Oxide
-
Materials: Picolinic acid N-oxide, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: Picolinic acid N-oxide (10 g, 71.94 mmol) is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is heated and stirred, then cooled and poured onto ice. The resulting precipitate, 4-nitropicolinic acid N-oxide, is collected by filtration.[3]
-
-
Step 2: Reduction of 4-Nitropicolinic Acid N-Oxide
-
Materials: 4-Nitropicolinic acid N-oxide, Palladium on carbon (Pd/C) catalyst, hydrogen gas, ethanol/water mixture.
-
Procedure: 4-Nitropicolinic acid N-oxide is dissolved in an ethanol/water mixture, and a catalytic amount of Pd/C is added. The mixture is subjected to hydrogenation at 60 psi for 48 hours at room temperature.[3] The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-aminopicolinic acid. The crude product is recrystallized from a hot water/ethanol mixture.[3]
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield | Reference |
| 1 | 4-Nitropicolinic Acid N-Oxide | Picolinic Acid N-Oxide | Fuming HNO₃, H₂SO₄ | Heating, then cooling | Not specified | [3] |
| 2 | 4-Aminopicolinic Acid | 4-Nitropicolinic Acid N-Oxide | H₂, Pd/C | 60 psi H₂, 48h, RT | 47% | [3] |
Mechanism of Action: Synthetic Auxin Herbicides
Herbicides derived from this compound, such as the picolinates, function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA) but are more stable and persistent within the plant.[2][4] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[1][5]
The molecular mechanism of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway.[5][6]
-
Perception: The synthetic auxin herbicide binds to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[6]
-
Ubiquitination and Degradation: This binding promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. The Aux/IAA proteins are then ubiquitinated, marking them for degradation by the 26S proteasome.[6][7]
-
Gene Expression: The degradation of Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors.[5]
-
Physiological Response: Activated ARFs induce the expression of auxin-responsive genes, leading to downstream effects such as ethylene and abscisic acid (ABA) production, generation of reactive oxygen species (ROS), and ultimately, uncontrolled growth, epinasty, and plant death.[1][5]
Visualizations
Caption: Signaling pathway of synthetic auxin herbicides.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Preparation of 4-Chloro-pyridine-2-carboxylic Acid Amide
Introduction
4-Chloro-pyridine-2-carboxylic acid amide, also known as 4-chloropicolinamide, is a pivotal chemical intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring a pyridine ring with both a chloro group and a carboxamide group, provides reactive sites for developing complex molecular architectures, making it a valuable building block for synthesizing biologically active molecules such as kinase inhibitors and central nervous system (CNS) drugs.[1] This document provides detailed protocols for the chemical synthesis of 4-chloro-pyridine-2-carboxylic acid amide, summarizing key quantitative data and outlining the experimental workflows.
Chemical and Physical Properties
The fundamental properties of 4-chloro-pyridine-2-carboxylic acid amide are summarized in the table below. This data is crucial for its handling, characterization, and application in further synthetic steps.
| Property | Value | Reference |
| CAS Number | 99586-65-9 | [2] |
| Molecular Formula | C₆H₅ClN₂O | [2] |
| Molecular Weight | 156.57 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 148-152 °C | [1][2] |
| Boiling Point (Predicted) | 298.1 ± 25.0 °C | [2] |
| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [2] |
Synthetic Pathways and Protocols
The preparation of 4-chloro-pyridine-2-carboxylic acid amide can be effectively achieved via a multi-step synthesis starting from pyridine-2-carboxylic acid. The primary route involves the formation of an activated carboxylic acid derivative (an ester or acid chloride), followed by amidation.
A common and well-documented pathway involves the initial conversion of pyridine-2-carboxylic acid into 4-chloropyridine-2-carboxylic acid methyl ester, which is then subjected to ammonolysis to yield the final amide product.[2] An alternative initial step involves the formation of 4-chloro-pyridine-2-carbonyl chloride, which can then be used in the subsequent amidation.[2]
Caption: High-level workflow for the synthesis of 4-chloro-pyridine-2-carboxylic acid amide.
Detailed Experimental Protocol
The following protocol details the two-step synthesis from pyridine-2-carboxylic acid.[2]
Step 1: Synthesis of 4-chloropyridine-2-carboxylic acid methyl ester
-
Reagent Preparation: To 50 mL of thionyl chloride under a nitrogen atmosphere, add 3 mL of anhydrous N,N-Dimethylformamide (DMF) dropwise at 40 °C.
-
Reaction Initiation: Add 10.00 g (81.23 mmol) of pyridine-2-carboxylic acid to the mixture in portions over a 20-minute period.
-
Reflux: Slowly heat the mixture to reflux. Vigorous evolution of SO₂ gas will be observed. Continue refluxing for 16 hours.
-
Solvent Removal: Cool the solution to room temperature. Dilute with 30 mL of toluene and concentrate in vacuo. Repeat this dilution and concentration process twice to remove residual thionyl chloride.
-
Esterification: Cool the resulting yellow solid in an ice bath (0 °C) and slowly add methanol. Stir the suspension at room temperature for 1 hour.
-
Work-up and Extraction: Concentrate the mixture in vacuo. Dissolve the residue in 200 mL of a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (300 mL) and brine (300 mL).
-
Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product using silica gel chromatography (eluting with a gradient of ethyl acetate in hexane) to yield 4-chloropyridine-2-carboxylic acid methyl ester as a beige solid.
Step 2: Synthesis of 4-Chloro-pyridine-2-carboxylic acid amide
-
Reaction Setup: Grind 2.50 g (14.57 mmol) of the 4-chloropyridine-2-carboxylic acid methyl ester from Step 1 into a fine powder.
-
Ammonolysis: Stir the powder in 40 mL of concentrated ammonium hydroxide at 35 °C for 1 hour.
-
Isolation: Cool the resulting suspension in an ice bath.
-
Purification: Filter the solid, wash with cold water, and dry to obtain 4-chloro-pyridine-2-carboxylic acid amide as a white powder.
Data Summary
The following table summarizes the quantitative data for the described two-step synthesis protocol.
| Step | Product | Starting Material (Amount) | Yield (g) | Yield (%) | Purity/Characterization | Reference |
| 1 | 4-chloropyridine-2-carboxylic acid methyl ester | Pyridine-2-carboxylic acid (10.00 g) | 7.66 g | 55% | MP: 58-59 °C; ¹H & ¹³C NMR data available. | [2] |
| 2 | 4-Chloro-pyridine-2-carboxylic acid amide | Methyl ester intermediate (2.50 g) | 2.03 g | 89% | MP: 160-161 °C; ¹H & ¹³C NMR data available. | [2] |
Logical Relationship of Reactions
The synthesis relies on a logical progression of chemical transformations to achieve the desired functionality on the pyridine ring. The core of the synthesis is the activation of the carboxylic acid group to facilitate the final amidation step.
Caption: Logical flow of the key chemical transformations in the synthesis.
Applications and Further Use
4-Chloro-pyridine-2-carboxylic acid amide is an important precursor for more complex molecules. The chloro and amide groups offer distinct reactivity. The chlorine atom can be displaced via nucleophilic aromatic substitution, while the amide group can undergo various condensation or modification reactions. This dual functionality makes it a highly sought-after intermediate in the development of new pharmaceuticals and agrochemicals.[1] Another potential synthetic route to amides involves the hydrolysis of the corresponding cyanopyridine, a method applicable to halo-substituted pyridines.[3]
References
Troubleshooting & Optimization
Technical Support Center: 4-Chloropyridine-2-carbonyl chloride hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 4-Chloropyridine-2-carbonyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern is its high sensitivity to moisture.[1] As an acyl chloride, it reacts readily with water, leading to hydrolysis and decomposition.[1][2] This reaction is often vigorous and can release toxic gases.[1] It is stable when stored under recommended dry conditions.[1]
Q2: How should I properly store this compound to ensure its integrity?
A2: To maintain the compound's quality, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, maintaining a temperature of -20°C in a freezer under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4] Always protect the compound from any contact with moisture or humid air.[1]
Q3: What are the visible signs of decomposition?
A3: Decomposition may be indicated by a change in physical appearance, such as discoloration from its typical dark green or beige-yellow solid form, or by the presence of fumes upon opening the container, which could indicate reaction with atmospheric moisture.[4][5]
Q4: What substances are incompatible with this compound?
A4: This compound is incompatible with a range of substances, including:
Q5: What are the hazardous decomposition products?
A5: Upon decomposition, especially through contact with water or heat, the compound can release hazardous substances such as hydrogen chloride gas, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
Compound Data
| Property | Value | Citations |
| Molecular Formula | C₆H₄Cl₃NO | [4][6][7] |
| Molecular Weight | 212.46 g/mol | [6][7] |
| Appearance | Dark Green to Beige-Yellow Solid | [4][5] |
| Melting Point | 135-137°C (with decomposition) | [4][8][9] |
| Storage Temperature | -20°C, under inert atmosphere | [4] |
| Solubility | Soluble in Toluene, Chloroform, DMSO | [4] |
Troubleshooting Guide
If you are experiencing unexpected experimental results, use the following guide to troubleshoot potential issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Chemical Reactivity and Decomposition
As a highly reactive acyl chloride, this compound is susceptible to nucleophilic attack. The most common decomposition pathway in a laboratory setting is hydrolysis from atmospheric or residual water in solvents.
Caption: Hydrolysis decomposition pathway.
Experimental Protocol Example: Acylation of Benzyl Alcohol
This protocol provides a general methodology for using this compound in a typical acylation reaction. It highlights the necessary precautions for handling this moisture-sensitive reagent.
Objective: To synthesize benzyl 4-chloropyridine-2-carboxylate.
Materials:
-
This compound
-
Benzyl alcohol, anhydrous
-
Dichloromethane (DCM), anhydrous[10]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve benzyl alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.[10] Pyridine acts as a base to neutralize the HCl generated during the reaction.[11][12]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred mixture dropwise via syringe. Maintain the inert atmosphere throughout the addition.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[10] Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Product: The crude product can be further purified by column chromatography or recrystallization as needed.
Safety Note: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] The reaction generates HCl gas, which is effectively neutralized by the pyridine in the reaction mixture.[11]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. matrixscientific.com [matrixscientific.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 51727-15-2 [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. benchchem.com [benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. echemi.com [echemi.com]
Technical Support Center: 4-Chloropyridine-2-carbonyl chloride hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Chloropyridine-2-carbonyl chloride hydrochloride. Please consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Properties of this compound
| Property | Value | Reference |
| CAS Number | 51727-15-2 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₃NO | [1][3][4] |
| Molecular Weight | 212.46 g/mol | [1][3] |
| Melting Point | 135-137°C (decomposes) | [2][4] |
| Appearance | Beige-yellow to white solid | [5] |
| Hazard | Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage | [1] |
Experimental Protocol: General Handling and Use
This protocol outlines the general steps for safely handling and using this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Wear appropriate PPE, including:
-
An eyewash station and safety shower must be readily accessible.[6]
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible substances such as water, strong oxidizing agents, and strong acids.[8]
-
The product may react with water, so take precautions to avoid contact with atmospheric moisture.[8][9] Consider storing under an inert atmosphere like Argon or Nitrogen.[8][9]
3. Aliquoting and Dispensing:
-
Minimize the generation of dust.[7]
-
Handle the container with care and open it slowly.[7]
-
Use appropriate tools to weigh and transfer the solid compound.
4. Reaction Setup:
-
Ensure all glassware is dry before use.
-
If the reaction is sensitive to moisture, use standard air-free techniques.
-
Add the compound to the reaction mixture in a controlled manner, preferably in an inert atmosphere.
5. Post-Reaction Work-up and Disposal:
-
Quench any unreacted reagent carefully according to established laboratory procedures.
-
Dispose of waste in a designated, approved waste container.[7] Follow all local, regional, and national regulations for chemical waste disposal.[1]
Experimental Workflow
Caption: General workflow for handling this compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low reaction yield | The compound may have degraded due to moisture exposure. | Ensure the compound is stored in a desiccator or under an inert atmosphere.[8] Use anhydrous solvents and dry glassware for the reaction. |
| The compound is unstable and can self-react. | Use the compound as fresh as possible. Consider purifying it before use if the purity is in doubt. | |
| Side product formation | The acyl chloride group is highly reactive and may react with other functional groups in the starting materials or with residual water. | Protect sensitive functional groups in your starting materials. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Difficulty in handling the solid | The compound is a fine powder that can easily become airborne. | Handle the solid in a fume hood and avoid creating dust.[7] Use appropriate weighing techniques, such as weighing by difference, to minimize exposure. |
| Inconsistent results | The purity of the compound may vary between batches. | Perform a quality check (e.g., melting point, NMR) on the compound before use, especially when starting a new batch. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] It reacts with water and may liberate toxic gas.[8][9]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: You should wear chemical safety goggles, a lab coat, and impermeable gloves.[6][8] All handling of the solid should be done in a chemical fume hood.[6]
Q3: What is the proper way to store this chemical?
A3: Store it in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like strong acids and oxidizing agents.[6][8] Storing under an inert atmosphere is recommended.[8][9]
Q4: What should I do in case of accidental skin or eye contact?
A4: For skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[6] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] In both cases, seek immediate medical attention.[6]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of chemical waste in accordance with your institution's guidelines and local, regional, and national regulations.[1] Do not dispose of it down the drain.[10]
Q6: Can I use this compound in an aqueous solution?
A6: No, this compound reacts with water.[8][9] All experiments should be conducted under anhydrous conditions unless the reaction with water is the intended purpose.
Signaling Pathway/Logical Relationship Diagram
Caption: Relationship between hazards and necessary precautions for the compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | 51727-15-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-Chloropyridine-2-carbonyl chloride hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling 4-Chloropyridine-2-carbonyl chloride hydrochloride, focusing on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive chemical intermediate useful in organic synthesis.[1][2] It is particularly valuable in the pharmaceutical industry for creating more complex molecules, including derivatives of the drug Sorafenib.
Q2: How moisture-sensitive is this compound?
This compound is highly sensitive to moisture.[3] It reacts violently with water, which can lead to the degradation of the material and the release of toxic gases.[3] Therefore, it is crucial to handle and store the compound under strictly anhydrous conditions.
Q3: What happens when this compound is exposed to moisture?
Exposure to moisture, including atmospheric humidity, will lead to the hydrolysis of the acyl chloride functional group. This reaction produces 4-chloropyridine-2-carboxylic acid and hydrogen chloride gas. The presence of the hydrochloride salt can also contribute to the release of HCl gas. This degradation compromises the purity and reactivity of the compound for its intended use in subsequent synthetic steps.
Q4: What are the signs of decomposition due to moisture exposure?
Visual signs of decomposition can include a change in the physical appearance of the solid, such as clumping or discoloration from its typical dark green or beige-yellow to white solid form.[4][] A pungent, acidic odor due to the release of hydrogen chloride gas is also a strong indicator of hydrolysis.
Q5: How should I store this compound?
To maintain its integrity, the compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent contact with atmospheric moisture.[3][] Some suppliers recommend storage at -20°C in a freezer under an inert atmosphere.[]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reduced reactivity or low yield in subsequent reactions. | The compound has been compromised by moisture, leading to the formation of the less reactive carboxylic acid. | - Use a fresh, unopened container of the reagent. - If a fresh container is unavailable, attempt to purify the material if possible, though this can be challenging. - For future use, ensure all glassware is oven-dried, and reactions are conducted under a dry, inert atmosphere. |
| Visible clumping or change in color of the solid. | Absorption of atmospheric moisture. | - Discard the reagent as it is likely degraded. - Review storage and handling procedures to prevent future exposure to moisture. |
| Pungent odor upon opening the container. | Release of hydrogen chloride gas due to hydrolysis. | - Handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. - The reagent is likely degraded and may not be suitable for your reaction. |
| Inconsistent results between batches. | Varying degrees of moisture exposure during storage or handling. | - Standardize handling procedures to minimize exposure to air. - Use a glove box or glove bag for weighing and dispensing the reagent. - Aliquot the reagent into smaller, single-use containers under an inert atmosphere upon receipt. |
Experimental Protocols
Protocol: Handling and Dispensing this compound
This protocol outlines the recommended procedure for handling this moisture-sensitive reagent to ensure its integrity for chemical synthesis.
Materials:
-
This compound
-
Glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon)
-
Dry, clean spatulas and weighing vessels
-
Pre-dried reaction vessel sealed with a septum
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Syringes and needles
Procedure:
-
Place the sealed container of this compound, along with all necessary labware (spatulas, weighing paper, etc.), into the antechamber of a glove box.
-
Purge the antechamber with an inert gas according to the glove box operating instructions.
-
Move the materials into the main chamber of the glove box.
-
Allow the container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Carefully open the container and quickly weigh the desired amount of the reagent onto a clean, dry weighing paper or into a tared vial.
-
Immediately and securely reseal the main container.
-
Transfer the weighed reagent to your pre-dried reaction vessel within the glove box.
-
Seal the reaction vessel before removing it from the glove box.
-
If a glove box is not available, a glove bag can be used. Alternatively, for very quick additions, you can briefly open the container in a fume hood with a strong flow of inert gas over the opening, though this method carries a higher risk of moisture exposure.
-
Add anhydrous solvent to the reaction vessel via syringe through the septum to dissolve the reagent for your reaction.
Visual Guides
Caption: Reaction of this compound with water.
References
Technical Support Center: Purification of 4-Chloropyridine-2-carbonyl chloride Hydrochloride and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-Chloropyridine-2-carbonyl chloride hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge is the compound's high reactivity, particularly its susceptibility to hydrolysis.[1][2] The acyl chloride functional group readily reacts with water, leading to the formation of the corresponding carboxylic acid. Therefore, all purification procedures must be conducted under strictly anhydrous conditions. Additionally, 4-chloropyridine derivatives can be unstable, and the hydrochloride salt form is generally more stable.[3]
Q2: What are the most common impurities found in crude this compound?
The most likely impurities include:
-
4-Chloropyridine-2-carboxylic acid: Formed by hydrolysis of the acyl chloride.[2]
-
Residual solvents: From the synthesis reaction (e.g., toluene, dichloromethane, chloroform).[4][5]
-
Unreacted starting materials.
-
Reagents from synthesis: Such as thionyl chloride or phosphorus oxychloride.[5][6]
Q3: Which purification techniques are recommended for this compound?
The recommended methods are recrystallization and, with caution, column chromatography. Due to the thermal sensitivity of some acid chlorides, high-vacuum distillation should be approached with care.[1]
Troubleshooting Guides
Recrystallization Issues
Q: My product oiled out during recrystallization. What should I do?
A: "Oiling out" occurs when the solute is highly soluble in the hot solvent and separates as a liquid upon cooling. To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) while the solution is hot, until turbidity is observed.
-
Add a few drops of the primary solvent to redissolve the turbidity and then allow it to cool slowly.
Q: The recovery from recrystallization is very low. How can I improve the yield?
A: Low recovery can be due to high solubility in the chosen solvent even at low temperatures, or premature precipitation.
-
Ensure the minimum amount of hot solvent is used to dissolve the crude product.
-
Cool the solution slowly and then in an ice bath to maximize crystal formation.
-
Consider a different solvent system where the solubility difference between hot and cold is more pronounced.
Column Chromatography Issues
Q: I am observing degradation of my compound on the silica gel column. How can I prevent this?
A: Silica gel is acidic and can promote the hydrolysis of acid chlorides.
-
Use deactivated silica gel: Treat the silica gel with a volatile base like triethylamine in the eluent, but be mindful of potential reactions with your acyl chloride. A better approach may be to use a less acidic stationary phase like alumina (basic or neutral).
-
Work quickly: Do not let the compound remain on the column for an extended period.
-
Use anhydrous solvents: Ensure your solvents are rigorously dried to prevent on-column hydrolysis.[1]
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization.
-
Solvent Selection: Choose a dry, inert solvent. Good starting points are toluene, hexane, or mixtures of toluene and hexane.[2] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the minimum amount of hot solvent to the crude product to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by filtration under an inert atmosphere. Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method should be used with caution due to the reactivity of the acyl chloride.
-
Stationary Phase Preparation: Pack a column with silica gel that has been dried in an oven. It is advisable to use a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dry dichloromethane) and adsorb it onto a small amount of dry silica gel. Evaporate the solvent and load the dried powder onto the top of the column.
-
Elution: Elute the column with a gradient of anhydrous solvents. A common system would be a gradient of ethyl acetate in hexane or dichloromethane in hexane.[1]
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC). Note that TLC analysis can be challenging due to the reactivity of the compound on the plate; rapid development is recommended.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides an illustrative comparison of different solvent systems for the recrystallization of this compound. Note: These are representative values and actual results may vary.
| Solvent System (v/v) | Purity (by HPLC) | Recovery (%) |
| Toluene | >99% | ~75% |
| Toluene/Hexane (1:1) | >99% | ~85% |
| Dichloromethane/Hexane (1:2) | >98.5% | ~80% |
Visualizations
Caption: General workflows for purification.
Caption: Logic for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
optimizing reaction conditions for 4-Chloropyridine-2-carbonyl chloride hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloropyridine-2-carbonyl chloride hydrochloride. The information is designed to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound with the molecular formula C6H4Cl3NO.[1][2][3] It serves as a key intermediate in the synthesis of various compounds in the pharmaceutical and agricultural industries.[4] It is particularly useful for introducing the 4-chloropyridine-2-carbonyl moiety into a molecule, often as a precursor for creating amides and esters.
Q2: What are the key safety precautions to take when handling this reagent?
A2: this compound is a hazardous substance that causes severe skin burns and eye damage.[5][6] It reacts violently with water and can release toxic gases.[6] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][6] Keep it away from heat, sparks, and open flames.[2]
Q3: How should this compound be stored?
A3: Due to its reactivity with moisture, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[8]
Q4: What are the typical solvents used for reactions involving this compound?
A4: Anhydrous aprotic solvents are recommended to prevent hydrolysis.[8] Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene. It is crucial to ensure these solvents are thoroughly dried before use.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Product Yield in Amidation Reactions
-
Possible Cause 1: Hydrolysis of the starting material. 4-Chloropyridine-2-carbonyl chloride is highly susceptible to hydrolysis by atmospheric moisture or residual water in the solvent or amine.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Solvents should be dried over an appropriate drying agent.[8]
-
Employ Schlenk line techniques or a glove box to maintain an inert atmosphere throughout the reaction.[8]
-
Verify the purity and dryness of the amine reactant.
-
-
-
Possible Cause 2: Formation of amine hydrochloride salt. The reaction of an amine with the acyl chloride generates HCl as a byproduct. This HCl can react with the starting amine to form its hydrochloride salt, rendering it non-nucleophilic and halting the reaction.[8]
-
Troubleshooting Steps:
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to act as an HCl scavenger.[8] This will neutralize the generated HCl and keep the amine in its free, reactive form.
-
Consider the order of addition: slowly add the 4-Chloropyridine-2-carbonyl chloride solution to a solution containing the amine and the base.[8]
-
-
Issue 2: Formation of a White Precipitate Upon Addition of the Amine
-
Possible Cause: The white precipitate is likely the hydrochloride salt of your amine, as described in the previous section.[8]
-
Troubleshooting Steps:
-
This is an expected outcome if a base is not used. Add a suitable non-nucleophilic base (e.g., triethylamine) to your reaction mixture before the addition of the acyl chloride. This should prevent the precipitation of the amine salt and drive the reaction towards the desired amide product.[8]
-
-
Issue 3: Inconsistent Reaction Results
-
Possible Cause: Variable atmospheric control. Minor variations in the exclusion of moisture between experiments can lead to inconsistent levels of hydrolysis and, consequently, variable yields.
-
Troubleshooting Steps:
-
Standardize your procedure for maintaining an inert atmosphere. This includes consistent purging of the reaction vessel with inert gas.[8]
-
Use septa and syringes for the transfer of all liquid reagents to minimize exposure to the atmosphere.[8] Ensure that syringes and needles are properly dried and flushed with inert gas before use.[8]
-
-
Experimental Protocols
General Protocol for Amide Synthesis from this compound
This protocol is a general guideline for the synthesis of amides using this compound.
-
Preparation:
-
Dry all glassware in an oven at a temperature above 120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-16 hours, monitoring by TLC or LC-MS is recommended).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be worked up in various ways depending on the product's properties. A common method involves quenching with water and extracting the product with an organic solvent.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization.[9]
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H4Cl3NO | [1][2][3] |
| Molecular Weight | 212.46 g/mol | [2][3] |
| Melting Point | 135-137°C (decomposes) | [1] |
| Appearance | Beige-yellow to white solid | [7] |
Table 2: Example Yields in Related Syntheses
| Starting Material | Product | Yield | Reference |
| Pyridine-2-carboxylic acid | 4-chloro-pyridine-2-carbonyl chloride | 79% | [9] |
| N-(4-pyridyl) pyridinium chloride hydrochloride | 4-chloropyridine hydrochloride | 32% | [10] |
| Pyridine-2-carboxylic acid | Methyl 4-chloropyridine-2-carboxylate | 89.3% | [4] |
Visualizations
Caption: Workflow for a typical amide synthesis using 4-Chloropyridine-2-carbonyl chloride.
Caption: Troubleshooting logic for low yield in amidation reactions.
References
- 1. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. scbt.com [scbt.com]
- 4. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 5. 4-chloropyridine-2-carbonyl Chloride | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
common side reactions with 4-Chloropyridine-2-carbonyl chloride hydrochloride
Technical Support Center: 4-Chloropyridine-2-carbonyl chloride hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their common side reactions?
A1: this compound has two primary reactive sites. The most reactive is the acyl chloride group at the 2-position, which is highly susceptible to nucleophilic attack. The second site is the chloro group at the 4-position, which can undergo nucleophilic aromatic substitution.
Common side reactions include:
-
Hydrolysis: The acyl chloride reacts readily with water to form the corresponding carboxylic acid, 4-chloro-picolinic acid. This is often the primary cause of reagent decomposition and reduced yield.
-
Reaction with Nucleophiles at the 4-Position: Strong nucleophiles, such as primary or secondary amines used in amidation reactions, can displace the chlorine atom at the 4-position, leading to undesired byproducts.[1]
-
Polymerization: Under certain conditions, especially in the absence of a suitable nucleophile, the compound can be unstable and may self-react or polymerize, leading to the formation of dark-colored tars.[1]
Q2: I observed white fumes with a pungent odor upon opening a container of the reagent. What is happening and is the reagent still usable?
A2: The white fumes are hydrogen chloride (HCl) gas, which is released when the highly reactive acyl chloride group comes into contact with moisture from the air. This indicates that the reagent is undergoing hydrolysis. The extent of decomposition depends on the duration and level of moisture exposure. While a small amount of surface-level hydrolysis may be acceptable for some applications, significant exposure will convert the starting material into its carboxylic acid form, rendering it inactive for acylation reactions. It is crucial to handle this reagent under strictly anhydrous conditions.
Q3: My amidation reaction with a primary amine is resulting in a low yield of the desired product and a significant amount of an unexpected, higher molecular weight byproduct. What is the likely cause?
A3: This issue often arises from the dual reactivity of the starting material. While the intended reaction is the acylation of your amine, the amine can also act as a nucleophile and displace the chlorine atom at the 4-position of another molecule of 4-Chloropyridine-2-carbonyl chloride or the product amide. This leads to the formation of a 4-amino-substituted pyridine derivative. To minimize this side reaction, consider using controlled stoichiometry, lower reaction temperatures, and a slow, dropwise addition of the acyl chloride to the amine solution.
Q4: What are the best practices for handling and storing this compound to prevent degradation?
A4: Due to its moisture sensitivity, this reagent requires careful handling.
-
Storage: Store the container in a cool, dry place, tightly sealed, and preferably within a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use. Use anhydrous solvents and handle the reagent using Schlenk techniques or inside a glovebox to prevent exposure to atmospheric moisture.[2][3]
Q5: What is the purpose of adding a base, such as triethylamine or pyridine, to my reaction?
A5: A non-nucleophilic base is essential in reactions involving acyl chlorides to act as an acid scavenger.[3] During the acylation of a nucleophile (like an amine or alcohol), one equivalent of hydrogen chloride (HCl) is produced as a byproduct. This acidic byproduct can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the generated HCl, allowing the reaction to proceed to completion.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Yield of Desired Product | Hydrolysis of Starting Material: The acyl chloride has decomposed into the unreactive carboxylic acid due to moisture exposure. | Ensure all glassware is rigorously dried. Use anhydrous solvents. Handle the reagent under an inert atmosphere (N₂ or Ar).[3] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider gentle heating. | |
| Formation of Multiple Byproducts | Nucleophilic Aromatic Substitution: The nucleophile (e.g., amine) is reacting at the C4-Cl position in addition to the acyl chloride.[1] | Lower the reaction temperature (e.g., start at 0 °C). Use a controlled, slow addition of the acyl chloride to the nucleophile solution. Use a bulky, non-nucleophilic base if possible. |
| Over-acylation: The nucleophile has multiple reactive sites. | Protect other nucleophilic functional groups on your substrate before the reaction. | |
| Reaction Mixture Turns Dark or Forms Tar | Decomposition/Polymerization: The reagent is unstable under the reaction conditions.[1] | Lower the reaction temperature. Ensure a non-nucleophilic base is present to neutralize HCl. Add the acyl chloride slowly to a solution of the nucleophile. |
| Difficulty in Product Isolation/Purification | Formation of Salts: The desired product may have formed a salt with HCl, making it water-soluble and difficult to extract with organic solvents. | During workup, neutralize the reaction mixture with a mild aqueous base (e.g., NaHCO₃ solution) to deprotonate the pyridine nitrogen and any amine salts before extraction. |
Key Experimental Protocol
General Protocol for the Synthesis of a Pyridine-2-carboxamide
This protocol outlines a standard procedure for reacting this compound with a primary or secondary amine.
1. Preparation and Setup:
-
Dry all glassware (round-bottom flask, addition funnel, magnetic stir bar) in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Set up the reaction flask with a magnetic stirrer, a nitrogen/argon inlet, and a septum.
2. Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 - 1.2 equivalents) in an anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).[3]
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent under an inert atmosphere.
3. Reaction:
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C via a syringe or the addition funnel over 15-30 minutes.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or recrystallization as required.
Visualizations
Caption: Common reaction pathways for this compound.
Caption: Standard experimental workflow for amide synthesis.
References
Technical Support Center: 4-Chloropyridine-2-carbonyl Chloride Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloropyridine-2-carbonyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently lower than expected when using this compound. What could be the cause?
A1: Lower than expected yields are often due to the decomposition of this compound. This compound is highly sensitive to moisture. Exposure to atmospheric humidity or residual water in solvents or reagents can lead to its hydrolysis, reducing the amount of active reagent available for your reaction. It is crucial to handle this compound under strictly anhydrous conditions.
Q2: I observe gas evolution and a color change in my reaction mixture upon adding this compound, even at room temperature. Is this normal?
A2: this compound can react violently with water, which would result in the evolution of hydrogen chloride gas. A color change may also indicate the formation of degradation products. This is not a normal observation if the reaction is intended to be anhydrous and indicates potential contamination with water.
Q3: What is the primary decomposition product of this compound when exposed to water?
A3: The primary hydrolysis product is 4-Chloropyridine-2-carboxylic acid. The carbonyl chloride group is readily attacked by water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.
Q4: What are the expected decomposition products under thermal stress?
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Chlorine (Cl2)
-
Hydrogen chloride gas (HCl)[1]
Troubleshooting Guide
Issue: Suspected Decomposition of Starting Material
This guide will help you identify potential decomposition of your this compound.
Caption: Troubleshooting workflow for identifying decomposition of this compound.
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
To minimize decomposition due to moisture, the following handling procedures are recommended:
-
Storage: Store the reagent in a tightly sealed container within a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free from water.
-
Transfer: If possible, handle and weigh the reagent in a glovebox. If a glovebox is not available, perform transfers under a positive pressure of an inert gas.
Protocol 2: Representative HPLC Method for Purity Assessment and Detection of Hydrolysis
This method is based on common practices for analyzing chloropyridine derivatives and would require optimization and validation for your specific application.
-
Objective: To assess the purity of this compound and detect the presence of the primary hydrolysis product, 4-Chloropyridine-2-carboxylic acid.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier is recommended.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program (for method development):
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Linearly increase the percentage of Solvent B over 15-20 minutes to elute both the polar carboxylic acid and the less polar carbonyl chloride.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and the degradation product have significant absorbance (e.g., 254 nm or 270 nm). A photodiode array (PDA) detector is useful for initial investigations to determine the optimal wavelength.
-
Sample Preparation:
-
Carefully prepare a stock solution of the this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
To confirm the identity of the hydrolysis product, a standard of 4-Chloropyridine-2-carboxylic acid should be prepared and injected separately to determine its retention time.
-
Data Presentation
Table 1: Potential Decomposition Products of this compound
| Decomposition Condition | Product Name | Chemical Formula | Primary Hazard |
| Hydrolysis | 4-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | Corrosive, Irritant |
| Hydrogen Chloride | HCl | Corrosive, Toxic by inhalation | |
| Thermal | Nitrogen Oxides | NOx | Toxic by inhalation |
| Carbon Monoxide | CO | Highly Toxic, Flammable | |
| Carbon Dioxide | CO₂ | Asphyxiant | |
| Chlorine | Cl₂ | Highly Toxic, Corrosive | |
| Hydrogen Chloride | HCl | Corrosive, Toxic by inhalation |
Signaling Pathways and Logical Relationships
Caption: Primary decomposition pathways for this compound.
References
how to improve yield in reactions with 4-Chloropyridine-2-carbonyl chloride hydrochloride
Welcome to the technical support center for 4-Chloropyridine-2-carbonyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during its use in chemical synthesis.
Troubleshooting Guide
This guide addresses common problems encountered in reactions involving this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Reagent Decomposition | This compound is highly sensitive to moisture. Hydrolysis of the acyl chloride to the unreactive carboxylic acid is a primary cause of low yield. Ensure the reagent is stored under anhydrous conditions (e.g., in a desiccator or glovebox) and handled under an inert atmosphere (nitrogen or argon). Use freshly opened or properly stored reagent. |
| Inadequate Anhydrous Conditions | Trace amounts of water in solvents, glassware, or other reagents can lead to hydrolysis. All glassware should be oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, freshly distilled if necessary. Ensure amine or alcohol reactants are dry. |
| Insufficient or Inappropriate Base | A base is crucial to neutralize the HCl byproduct of the acylation reaction. Without a sufficient amount of a suitable base, the nucleophile (amine or alcohol) can be protonated, rendering it non-nucleophilic. Use at least 2 equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For less reactive nucleophiles, a stronger, non-nucleophilic base might be required. Pyridine can also be used as both a solvent and a base. |
| Sub-optimal Reaction Temperature | While many reactions with acyl chlorides are rapid at 0 °C or room temperature, some less reactive nucleophiles may require gentle heating. Conversely, excessive heat can promote side reactions. Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction does not proceed, consider gentle heating while monitoring for byproduct formation by TLC or LC-MS. |
| Poor Nucleophilicity of the Substrate | Sterically hindered or electron-deficient amines and alcohols will react more slowly. For weakly nucleophilic amines, consider using a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts alongside a stoichiometric amount of a non-nucleophilic base. Increasing the reaction time or temperature may also be necessary. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Recommended Solution |
| Side Reaction at the 4-Position | The 4-chloro position on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially with potent nucleophiles or under forcing conditions (high temperature, prolonged reaction times). Use the mildest possible reaction conditions (lower temperature, shorter reaction time) to favor acylation over substitution. Monitor the reaction closely and stop it once the starting material is consumed. |
| Double Acylation | For nucleophiles with multiple reactive sites (e.g., diamines, diols), double acylation can occur. Use a large excess of the nucleophile to favor mono-acylation. Alternatively, use a suitable protecting group strategy for one of the nucleophilic sites. |
| Polymerization of 4-Chloropyridine | 4-Chloropyridine derivatives can be unstable and may polymerize, especially if the free base is generated in situ and the reaction is heated for extended periods. It is best to use the hydrochloride salt directly where possible and maintain controlled reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A: This reagent is corrosive and highly moisture-sensitive. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q2: What is the role of the hydrochloride in this reagent?
A: The hydrochloride salt form enhances the stability of the compound. The pyridine nitrogen is protonated, which reduces its reactivity and propensity for side reactions, such as polymerization.[1] However, this also means that an additional equivalent of base is required in reactions to neutralize the HCl salt in addition to the HCl generated from the acylation reaction.
Q3: Which solvents are recommended for reactions with this reagent?
A: Aprotic, anhydrous solvents are essential to prevent hydrolysis. Recommended solvents include:
| Solvent | Rationale |
| Dichloromethane (DCM) | Good for dissolving many organic compounds, relatively inert. |
| Tetrahydrofuran (THF) | Aprotic ether, good solvent for many reactions. |
| Acetonitrile (MeCN) | Polar aprotic solvent, can be suitable for some reactions. |
| Toluene | Can be used, especially if heating is required. |
| Pyridine | Can act as both a solvent and a base. |
Q4: Which bases are best to use and how much should I add?
A: Non-nucleophilic tertiary amines are generally the best choice to avoid reaction with the acyl chloride. At least two equivalents of base are typically required: one to neutralize the hydrochloride salt and one to scavenge the HCl produced during the acylation.
| Base | Comments |
| Triethylamine (TEA) | Common, inexpensive, and effective. |
| N,N-Diisopropylethylamine (DIPEA) | More sterically hindered and less nucleophilic than TEA, can be advantageous in preventing side reactions. |
| Pyridine | Can be used as both a base and a solvent. Its lower basicity compared to TEA and DIPEA may require heating. |
| 4-Dimethylaminopyridine (DMAP) | Used as a catalyst (0.1-0.2 eq.) in combination with a stoichiometric base like TEA or DIPEA, especially for reactions with less reactive nucleophiles like hindered alcohols. |
Q5: Can I prepare 4-Chloropyridine-2-carbonyl chloride in situ?
A: Yes, it can be prepared in situ from 4-chloropyridine-2-carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[2] This approach can be beneficial as it avoids the isolation of the sensitive acyl chloride.
Experimental Protocols
Protocol 1: High-Yield Amide Coupling with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.1 eq.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) dropwise to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Protocol 2: High-Yield Esterification with a Secondary Alcohol using a DMAP Catalyst
This protocol is suitable for less reactive alcohols.
-
Materials:
-
This compound (1.0 eq.)
-
Secondary alcohol (1.2 eq.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the secondary alcohol, the base (TEA or DIPEA), DMAP, and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Slowly add the acyl chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: General mechanism for nucleophilic acyl substitution.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing reaction yield.
Disclaimer: This information is intended for use by qualified professionals. All procedures should be carried out in a properly equipped laboratory with appropriate safety precautions. The provided protocols are general guidelines and may require optimization for specific substrates.
References
Technical Support Center: Managing Exotherms in 4-Chloropyridine-2-carbonyl Chloride Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing exothermic reactions involving 4-Chloropyridine-2-carbonyl chloride hydrochloride. The information is curated for professionals in research and drug development to ensure procedural safety and optimal reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering targeted solutions to common challenges.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | 1. Reagent Addition Rate is Too Fast: The reaction between this compound and nucleophiles (e.g., amines) is often highly exothermic.[1][] 2. Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction. 3. High Reactant Concentration: More concentrated reaction mixtures can lead to a faster rate of heat generation. | 1. Control Addition: Add the amine or other nucleophile slowly and in a controlled, dropwise manner.[1] For larger scale, consider using a syringe pump for precise control. 2. Enhance Cooling: Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or dry ice-acetone). For larger reactions, a cryostat is recommended. Pre-cool the solvent and amine solution before addition. 3. Dilution: Use a suitable, anhydrous solvent to dilute the reaction mixture. This increases the thermal mass and helps to dissipate heat more effectively. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often suitable choices.[3] |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | 1. Poor Mixing: Inadequate agitation can lead to localized build-up of reactants. 2. Low Initial Temperature: While cooling is crucial, starting the reaction at an excessively low temperature might prevent initiation, leading to an accumulation of unreacted reagents. | 1. Ensure Efficient Stirring: Use an overhead stirrer for larger volumes or a properly sized stir bar for smaller reactions to ensure the reagents are well-mixed. 2. Controlled Initiation: Start the addition of the nucleophile at a moderately low temperature (e.g., 0 °C) to observe a controlled initiation of the exotherm before proceeding with the full addition. |
| Formation of Side Products / Low Yield | 1. Moisture Contamination: this compound is sensitive to moisture, which can lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid.[1] 2. Excessive Reaction Temperature: High temperatures can promote the formation of side products. 3. Incorrect Stoichiometry: An excess of either reactant can lead to side reactions. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain Low Temperature: Keep the reaction temperature low (typically 0 °C or below) throughout the addition process. 3. Precise Stoichiometry: Use a 1:1 molar ratio of the acyl chloride to the amine, unless optimization studies suggest otherwise. |
| Difficulty in Scaling Up the Reaction | 1. Surface Area to Volume Ratio: As the reaction scale increases, the surface area to volume ratio decreases, making heat dissipation less efficient.[4] 2. Heat Transfer Limitations: The heat transfer capabilities of the reactor may not be sufficient for the larger scale. | 1. Pilot Studies: Perform small-scale pilot runs to understand the thermal profile of the reaction before scaling up. 2. Reaction Calorimetry: It is highly recommended to perform reaction calorimetry (RC1) studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to assess the thermal risk.[5][6] 3. Engineering Controls: For large-scale reactions, utilize jacketed reactors with precise temperature control and consider dose-controlled reagent addition based on real-time temperature monitoring.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: The primary safety concerns are its reactivity and potential for highly exothermic reactions, especially with nucleophiles like amines.[] It is also moisture-sensitive and can react with water to release hydrochloric acid.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is essential. All manipulations should be performed in a well-ventilated fume hood.
Q2: How can I monitor the progress of my reaction?
A2: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Q3: What is the best way to quench the reaction?
A3: The reaction is typically quenched by slowly adding a proton source, such as water or a saturated aqueous solution of ammonium chloride, while maintaining cooling. Be aware that quenching can also be exothermic.
Q4: Are there any specific handling and storage recommendations for this compound?
A4: Yes, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar (or overhead stirrer for larger scale)
-
Dropping funnel or syringe pump
-
Cooling bath (e.g., ice-water)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C using a cooling bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of this compound to the cooled amine solution dropwise via a dropping funnel or syringe pump over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, slowly quench the reaction by adding cold water or saturated aqueous ammonium chloride.
-
Proceed with standard aqueous workup and purification procedures.
Visualizations
Reaction Signaling Pathway
The following diagram illustrates the key steps and intermediates in the amide bond formation reaction.
Caption: Key steps in the formation of an amide from this compound.
Experimental Workflow for Exotherm Management
This diagram outlines a logical workflow for safely managing exothermic reactions with this compound.
Caption: A workflow for the safe execution and management of potentially exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharma-iq.com [pharma-iq.com]
- 5. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 6. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 7. ardena.com [ardena.com]
Technical Support Center: Safe Disposal of 4-Chloropyridine-2-carbonyl chloride hydrochloride Waste
This technical support guide provides detailed protocols and safety information for the disposal of waste containing 4-Chloropyridine-2-carbonyl chloride hydrochloride. This compound is reactive due to the presence of an acyl chloride group and is also a hydrochloride salt, requiring a two-step neutralization process for safe disposal.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: The primary hazards stem from the reactivity of the acyl chloride functional group and the acidity of the hydrochloride salt. Acyl chlorides react vigorously with nucleophiles, including water, to produce hydrochloric acid (HCl) gas, which is corrosive and toxic.[1][2][3][4] The compound itself is also a hydrochloride salt, contributing to the overall acidity of the waste.
Q2: What personal protective equipment (PPE) should be worn when handling this waste?
A2: Always handle this compound waste inside a certified chemical fume hood.[2][5] Essential PPE includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[2]
-
Chemical splash goggles and a face shield.[2]
-
A chemical-resistant lab coat.[2]
Q3: What happens if I add water directly to the concentrated waste?
A3: Adding water directly to concentrated this compound waste can lead to a violent, exothermic reaction.[1][3][4] This reaction, known as hydrolysis, will rapidly generate a large volume of corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory irritation and damage to equipment.[1][4]
Q4: Can I dispose of the untreated waste down the drain?
A4: No. Due to its reactivity and acidity, untreated this compound waste must not be poured down the drain.[5][6] It must first be neutralized according to the protocols outlined below.
Q5: What are the signs that the quenching and neutralization reactions are complete?
A5: During the quenching of the acyl chloride with a base like sodium bicarbonate, the reaction is complete when the fizzing (evolution of carbon dioxide gas) stops.[2][7] For the final neutralization of the acidic solution, the completion is indicated by a neutral pH (approximately 7), which should be confirmed using pH paper or a calibrated pH meter.[8][9]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Violent fizzing and splattering during quenching. | The quenching agent is being added too quickly. | Add the quenching agent slowly and in small portions, with constant stirring. Ensure the reaction vessel is large enough to accommodate potential foaming. |
| The reaction mixture is becoming excessively hot. | The quenching reaction is highly exothermic. | Perform the quenching step in an ice bath to control the temperature.[2] Add the quenching agent slowly to manage heat generation. |
| A white precipitate forms during the reaction. | Formation of salts (e.g., sodium chloride) from the neutralization. | This is a normal part of the process. The resulting slurry can be disposed of after confirming the pH is neutral. |
| The final solution is still acidic after adding the calculated amount of base. | The initial amount of waste was underestimated, or the base is not concentrated enough. | Add more of the neutralizing base in small increments, checking the pH after each addition until a neutral pH is achieved. |
| Pungent, acidic fumes are evolving from the waste container. | The acyl chloride is reacting with moisture in the air. | Handle the waste in a well-ventilated fume hood. Keep the waste container tightly sealed when not in use.[4] |
Experimental Protocols for Safe Disposal
This procedure outlines the safe quenching of the reactive acyl chloride followed by the neutralization of the resulting acidic solution.
Materials:
-
Waste containing this compound
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH)
-
pH paper or calibrated pH meter
-
Large beaker or flask (at least 5 times the volume of the waste)
-
Stir bar and stir plate
-
Ice bath
-
Appropriate PPE (gloves, goggles, lab coat, face shield)
Protocol 1: Quenching and Neutralization
-
Preparation :
-
Place the beaker or flask containing a stir bar in an ice bath on a stir plate.
-
Slowly and cautiously add the this compound waste to a larger volume of cold water or an inert solvent (like dichloromethane) in the reaction vessel.[10] This initial dilution helps to control the rate of reaction.
-
Quenching the Acyl Chloride :
-
While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate to the diluted waste.[2] The addition should be dropwise or in very small portions to control the exothermic reaction and the evolution of CO₂ gas.[2]
-
Continue adding the sodium bicarbonate solution until all fizzing has ceased, indicating that the acyl chloride has been fully hydrolyzed and the initial strong acid has been neutralized.[2][7]
-
-
Neutralization of the Hydrochloride Salt :
-
After the quenching is complete, check the pH of the solution using pH paper or a pH meter. The solution will likely still be acidic due to the hydrochloride salt.
-
Continue to add the sodium bicarbonate solution or switch to a 1 M sodium hydroxide solution, adding it portion-wise while monitoring the pH.
-
Continue adding the base until the pH of the solution is neutral (pH 6-8).[8][9]
-
-
Disposal :
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Volume of Quenching Solution | At least 5-10 times the volume of the acyl chloride waste.[2] | To effectively dissipate heat and control the reaction rate. |
| Molar Equivalents of Base for Quenching | At least 2 molar equivalents relative to the acyl chloride. | One equivalent to react with the acyl chloride and one to neutralize the resulting HCl. |
| Molar Equivalents of Base for Neutralization | Sufficient to bring the final pH to 6-8. | To neutralize the hydrochloride salt and any remaining acidic byproducts. |
| Reaction Temperature | 0 °C (ice bath).[2] | To control the exothermic nature of the quenching reaction. |
| Stirring Rate | Vigorous stirring. | To ensure efficient mixing and heat distribution. |
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Chemical reactions involved in the quenching and neutralization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. aksci.com [aksci.com]
- 7. youtube.com [youtube.com]
- 8. laballey.com [laballey.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. science.uct.ac.za [science.uct.ac.za]
4-Chloropyridine-2-carbonyl chloride hydrochloride material safety data sheet (MSDS)
This technical support guide is intended for researchers, scientists, and drug development professionals using 4-Chloropyridine-2-carbonyl chloride hydrochloride. It provides essential safety information, troubleshooting advice for common experimental issues, and answers to frequently asked questions.
Material Safety and Properties
Proper handling and storage of this compound are crucial for laboratory safety and experimental success. This section summarizes key safety data and physical properties.
General Information
| Property | Value | Reference |
| CAS Number | 51727-15-2 | [1][2] |
| Molecular Formula | C6H4Cl3NO | [1][2] |
| Molecular Weight | 212.46 g/mol | [2] |
| Synonyms | 4-chloro-2-pyridinecarbonyl chloride hydrochloride | [3] |
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 135-137°C (decomposes) | [1] |
| Appearance | Solid | |
| Stability | Moisture sensitive; stable under normal conditions in a closed container. | [4] |
Hazard Information
| Hazard Statement | Description | Reference |
| GHS Classification | Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage, Causes serious eye damage. | [2] |
| Incompatibilities | Reacts violently with water. Incompatible with strong oxidizing agents and metals. | [4][5] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. | [5] |
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments involving this compound.
Q1: My reaction is not proceeding as expected, and I observe gas evolution. What could be the cause?
A1: The most likely cause is the presence of water in your reaction setup. This compound contains an acid chloride functional group, which reacts violently with water. This reaction hydrolyzes the acid chloride to a carboxylic acid, liberating toxic hydrogen chloride (HCl) gas.[4]
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Q2: I am having difficulty dissolving the reagent. What are the recommended solvents?
-
Recommendations:
-
Try solvents such as anhydrous dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile.
-
Perform a small-scale solubility test with your chosen anhydrous solvent before proceeding with the full reaction.
-
Q3: The material has changed color or appearance upon storage. Is it still usable?
A3: A change in color or appearance may indicate decomposition, likely due to exposure to moisture or air.[4] It is recommended to use a fresh container of the reagent if you suspect degradation, as impurities could adversely affect your experiment.
-
Proper Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Consider storing under an inert atmosphere.
-
Q4: What are the appropriate personal protective equipment (PPE) for handling this compound?
A4: Due to its corrosive nature, comprehensive PPE is mandatory.[2]
-
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6]
-
Skin Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[6]
-
Respiratory Protection: If working with the solid in a way that generates dust, use a respirator.[6] Work in a well-ventilated fume hood.
-
Q5: How should I properly dispose of waste containing this chemical?
A5: Dispose of waste in accordance with local, regional, and national regulations.[2] Due to its reactivity with water, do not dispose of it down the drain. Contaminated materials should be handled as hazardous waste.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting a common issue encountered when using this compound: unexpected reaction outcomes.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound | 51727-15-2 [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
incompatible materials with 4-Chloropyridine-2-carbonyl chloride hydrochloride
This guide provides essential information for researchers, scientists, and drug development professionals working with 4-Chloropyridine-2-carbonyl chloride hydrochloride. It covers material incompatibilities, troubleshooting for common experimental issues, and frequently asked questions regarding its handling and storage.
Incompatible Materials
Due to its high reactivity, this compound is incompatible with a range of substances. Contact with these materials can lead to vigorous and hazardous reactions, including the release of toxic gases and a compromise in reagent quality. The following table summarizes the key incompatibilities based on the reactivity of the acyl chloride and pyridine functional groups.
| Incompatible Material Class | Specific Examples | Potential Hazards |
| Water / Moisture | Humid air, wet solvents, aqueous solutions | Reacts violently, liberating toxic hydrogen chloride gas.[1][2] |
| Strong Bases | Sodium hydroxide, potassium carbonate, triethylamine | Vigorous, exothermic reaction. |
| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Risk of fire or explosion.[2] |
| Alcohols | Methanol, ethanol, isopropanol | Exothermic reaction leading to ester formation and HCl gas release. |
| Amines | Primary and secondary amines, ammonia | Rapid, exothermic reaction to form amides. |
| Strong Acids | Sulfuric acid, nitric acid | May promote decomposition.[2] |
| Reducing Agents | Metal hydrides | Potential for vigorous, unpredictable reactions. |
| Metals | --- | May cause corrosion.[3] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: My reaction mixture immediately turned dark or black upon adding the reagent. What happened?
A1: This often indicates decomposition of the reagent or a rapid, uncontrolled side reaction. The most common causes are:
-
Presence of moisture: The reagent reacts violently with water, which can lead to decomposition and discoloration.[1][2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incompatible nucleophile: If your substrate or solvent contains a highly reactive nucleophilic group, a rapid and exothermic reaction may have occurred, leading to byproducts.
-
High reaction temperature: Adding the reagent at an elevated temperature can accelerate decomposition. It is often advisable to add it at a reduced temperature (e.g., 0 °C) and then slowly warm the reaction to the desired temperature.
Q2: The reaction is sluggish or not proceeding to completion. What are some possible reasons?
A2: Several factors could contribute to low reactivity:
-
Reagent degradation: The compound is sensitive to moisture and may have degraded during storage.[1][2] It's best to use a freshly opened bottle or a properly stored aliquot.
-
Steric hindrance: If the nucleophile in your reaction is sterically bulky, the reaction rate may be significantly slower. In such cases, a higher reaction temperature or a longer reaction time may be necessary.
-
Insufficient activation: Some reactions may require a catalyst or a specific solvent system to proceed efficiently. Review the literature for similar transformations to ensure your reaction conditions are optimal.
Q3: I'm observing the formation of multiple products in my reaction. How can I improve selectivity?
A3: The formation of multiple products is common when working with highly reactive reagents. To improve selectivity:
-
Control the stoichiometry: Carefully control the molar equivalents of your reactants. Adding the this compound solution dropwise to the solution of your nucleophile can often improve selectivity.
-
Temperature control: Running the reaction at a lower temperature can help to minimize side reactions.
-
Use of a non-nucleophilic base: If a base is required to scavenge the HCl byproduct, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or a proton sponge) to avoid its reaction with the starting material.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent contact with moisture and air.[1][2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always handle this compound in a chemical fume hood.[2] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4]
Q3: How should I quench a reaction containing unreacted this compound?
A3: Quenching should be done carefully and at a low temperature (e.g., in an ice bath). A slow addition of a dilute aqueous base solution (like sodium bicarbonate) or an alcohol (like isopropanol) is a common method. Be aware that quenching with water or alcohol will be exothermic and will release HCl or an ester, respectively.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon decomposition, especially in the presence of water or heat, it can release toxic and corrosive fumes, including hydrogen chloride (HCl), carbon oxides (CO, CO2), and nitrogen oxides (NOx).[2]
Experimental Workflow and Safety
The following diagram outlines a safe handling workflow for using this compound in a typical acylation reaction.
Caption: Workflow for safe handling and reaction execution.
References
Validation & Comparative
A Researcher's Guide to 4-Chloropyridine-2-carbonyl chloride hydrochloride: Purity Analysis and a Comparative Look at Alternatives
For scientists and professionals in drug development and chemical research, the purity of reagents is paramount to the success and reproducibility of their work. 4-Chloropyridine-2-carbonyl chloride hydrochloride is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a comprehensive analysis of its purity, methods for its determination, and a comparative overview of alternative acylation reagents.
Understanding Purity: What to Expect and How to Verify It
Commercially available this compound is typically offered at purities of 98% or higher. However, lot-to-lot variability and degradation over time can impact this purity. Rigorous analytical testing is therefore essential to confirm the quality of the material before use.
Table 1: Typical Purity Levels of 4-Chloropyridine Hydrochloride from Synthesis (as reported in literature)
| Synthesis Batch | Reported Purity by HPLC | Analytical Method |
| Batch 1 | 92.7% | HPLC, NMR[1] |
| Batch 2 | 93.9% | HPLC, NMR[1] |
| Batch 3 | 95.6% | HPLC, NMR[1] |
| Batch 4 | 96.9% | HPLC, NMR[2] |
| Batch 5 | 97.6% | HPLC, NMR[2] |
Note: Data is for the related compound 4-chloropyridine hydrochloride as detailed in patent literature, providing an insight into expected purity ranges from synthesis.
Common Analytical Methods for Purity Determination
Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.
Potential Impurities: What to Watch Out For
The synthesis of this compound can result in the formation of several impurities. Understanding these potential byproducts is crucial for developing robust analytical methods and purification strategies.
Potential Impurities May Include:
-
Starting materials: Unreacted 4-chloro-2-methylpyridine or 4-chloropicolinic acid.
-
Over-chlorinated species: Pyridine rings with additional chlorine substituents.
-
Hydrolysis products: 4-Chloropicolinic acid, formed by the reaction of the acyl chloride with moisture.
-
Solvent residues: Residual solvents from the synthesis and purification processes.
Alternative Acylation Reagents: A Performance Comparison
In many synthetic applications, other acylation reagents can be used as alternatives to this compound. The choice of reagent often depends on factors such as reactivity, selectivity, cost, and the nature of the substrate.
Table 2: Comparison of Common Acylation Reagents
| Reagent | General Reactivity | Advantages | Disadvantages |
| This compound | High | Specific for introducing the 4-chloropyridin-2-oyl group. | Can be moisture sensitive; hydrochloride salt may require neutralization. |
| Benzoyl Chloride | High | Readily available, cost-effective. | Introduces a benzoyl group, not a pyridinoyl group. |
| Acetic Anhydride | Moderate | Inexpensive, common laboratory reagent. | Less reactive than acyl chlorides; introduces an acetyl group. |
| EDC/HOBt | High (in situ activation) | Mild reaction conditions; good for sensitive substrates. | Higher cost; more complex reaction setup. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity determination of this compound by HPLC. Method optimization may be required for specific instruments and sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound standard of known purity
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizing the Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Logical Relationships in Reagent Selection
Caption: Decision-making process for selecting an appropriate acylation reagent.
References
A Comparative Guide to Acylating Agents: Featuring 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and fine chemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of 4-Chloropyridine-2-carbonyl chloride hydrochloride with other commonly employed acylating agents, offering insights into their respective performance based on available experimental data and established principles of chemical reactivity.
Introduction to Acylation and Acylating Agents
Acylation is a fundamental chemical transformation that introduces an acyl group (R-C=O) into a molecule, typically by substituting a hydrogen atom on a nucleophilic functional group such as an amine (-NH2), alcohol (-OH), or thiol (-SH). This reaction is pivotal in the synthesis of a vast array of organic compounds, including amides, esters, and thioesters, which are common motifs in biologically active molecules.
The choice of acylating agent is governed by several factors, including the reactivity of the substrate, the desired reaction conditions (temperature, solvent, time), and the tolerance of other functional groups within the molecule. The most common classes of acylating agents include acid chlorides, acid anhydrides, and activated esters.
Performance Comparison of Acylating Agents
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids. This trend is a direct consequence of the electrophilicity of the carbonyl carbon and the nature of the leaving group.
This compound is a heterocyclic acyl chloride. The presence of the electron-withdrawing pyridine ring and the chloro substituent is expected to enhance the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. Its hydrochloride form suggests it is a stable, crystalline solid that is likely more convenient to handle than some liquid acyl chlorides. Pyridine-2-carbonyl chloride and its derivatives are known to be versatile reagents in the synthesis of pharmaceuticals and agrochemicals.[1]
Below is a comparative summary of this compound and other representative acylating agents.
| Acylating Agent | Structure | Relative Reactivity | Typical Substrates | Byproducts | Advantages | Disadvantages |
| This compound | Cl.ClC1=CC=NC(=C1)C(=O)Cl | Very High | Alcohols, Phenols, Amines, Thiols | HCl | High reactivity, likely leading to high yields and short reaction times. The pyridine moiety can offer unique solubility and interaction properties. | Highly reactive, may lead to lower selectivity with polyfunctional molecules. The corrosive HCl byproduct requires a base to be quenched. |
| Benzoyl Chloride | C1=CC=C(C=C1)C(=O)Cl | High | Alcohols, Phenols, Amines, Thiols | HCl | High reactivity, readily available, and relatively inexpensive. | Corrosive HCl byproduct. Can be less reactive than heterocyclic acyl chlorides in some cases. |
| Acetic Anhydride | CC(=O)OC(=O)C | Moderate | Alcohols, Phenols, Amines | Acetic Acid | Less corrosive byproduct than acyl chlorides. Generally more selective. | Often requires a catalyst or higher temperatures to achieve comparable reactivity to acyl chlorides. |
| N-Acetylimidazole | CC(=O)N1C=CN=C1 | Low to Moderate | Primarily Amines | Imidazole | Mild and selective for amines. The byproduct is a weak base and generally benign. | More expensive and less reactive than acyl chlorides and anhydrides. |
Experimental Data and Protocols
While direct side-by-side comparative studies involving this compound are not extensively available in the public domain, we can infer its performance from reported syntheses and by comparing protocols for similar acylating agents.
A reported synthesis of 4-Chloropyridine-2-carboxamide from 4-chloro-pyridine-2-carbonyl chloride and concentrated ammonium hydroxide at 35°C for 1 hour yielded the product in 89% yield, demonstrating the high reactivity of the acyl chloride.[2]
Representative Experimental Protocols
The following are generalized protocols for acylation reactions. Researchers should optimize conditions for their specific substrates and acylating agents.
Protocol 1: General Procedure for the N-Acylation of an Amine with an Acid Chloride (e.g., this compound)
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (2.2 eq, to neutralize both HCl from the reagent and the reaction)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the solution of the acylating agent dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the O-Acylation (Esterification) of an Alcohol with an Acid Anhydride
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (as catalyst and base)
-
Anhydrous Dichloromethane (as solvent)
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine to the solution.
-
Add acetic anhydride dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the processes involved in acylation, the following diagrams have been generated using Graphviz.
References
alternatives to 4-Chloropyridine-2-carbonyl chloride hydrochloride in synthesis
A comprehensive guide to alternatives for 4-Chloropyridine-2-carbonyl chloride hydrochloride in chemical synthesis reveals two primary strategies: in situ activation of the corresponding carboxylic acid using coupling agents, and the application of bioisosteric replacement in drug discovery contexts. While direct structural analogs exist, they often serve different synthetic purposes. This guide compares these alternatives, providing performance data and detailed experimental protocols for researchers in synthetic chemistry and drug development.
The most direct and common alternative to using the unstable and moisture-sensitive acid chloride is to start with the more stable precursor, 4-Chloropyridine-2-carboxylic acid, and activate it in situ. This approach avoids the isolation of the highly reactive acid chloride and often provides better or comparable yields under milder conditions. The choice of coupling agent is critical and depends on the specific substrates and desired reaction conditions.
Performance Comparison of Common Coupling Agents
Various coupling reagents can be employed to facilitate the formation of amide or ester bonds from 4-Chloropyridine-2-carboxylic acid. The performance of several common reagents is summarized below.
| Coupling Agent/Method | Reagents | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acid Chloride (Baseline) | Thionyl Chloride (SOCl₂) | N/A (for activation) | Toluene | 16 (reflux) | 79% (for acid chloride) | [1] |
| HATU | HATU (1 equiv.) | DIPEA (5 equiv.) | DMF | 5 | 38% | [2] |
| BOP-Cl | BOP-Cl (1.5 equiv.) | Et₃N (3 equiv.) | CH₂Cl₂ | - (sluggish) | 28% | [2] |
| Mixed Anhydride | Isobutyl chloroformate (1.5 equiv.) | Et₃N (3 equiv.) | CH₂Cl₂ | - | - (low conversion) | [2] |
| EDC/DMAP/HOBt | EDC (1 equiv.), DMAP (1 equiv.), HOBt (0.1 equiv.) | DIPEA (catalytic) | Acetonitrile | 12 | 85-95% (general) | [2][3] |
| PNT | Phosphonitrilic Chloride (PNT) | N-Methyl Morpholine (NMM) | CH₂Cl₂ | 2-3 | >90% (general) | [4] |
Note: Yields from references[2][3][4] are for analogous amide coupling reactions with electron-deficient amines and may vary for specific substrates.
Experimental Protocols
Protocol 1: Amide Synthesis using EDC/DMAP/HOBt [2][3]
-
To a solution of 4-Chloropyridine-2-carboxylic acid (1.0 eq) in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 4-dimethylaminopyridine (DMAP) (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (0.1 eq).
-
Add the desired amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.
-
Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Synthesis using Phosphonitrilic Chloride (PNT) [4]
-
Dissolve phosphonitrilic chloride trimer (PNT) (0.25 mmol) in 10 ml of dichloromethane and add N-methyl morpholine (NMM) (1.5 mmol) with constant stirring at 0-5°C.
-
After 30 minutes, add 4-Chloropyridine-2-carboxylic acid (1.5 mmol) and continue stirring.
-
After disappearance of the carboxylic acid (monitored by TLC), add the amine (1.4 mmol) and continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with 5% NaHCO₃ (3 x 10 ml), followed by 2 N HCl (3 x 10 ml) and water (2 x 10 ml).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the desired amide.
Diagrams: Reaction Pathways
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
characterization of products from 4-Chloropyridine-2-carbonyl chloride hydrochloride reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 4-chloropyridine-2-carboxamides and esters, key intermediates in pharmaceutical and agrochemical research. We will analyze the traditional method starting from the highly reactive 4-Chloropyridine-2-carbonyl chloride hydrochloride and compare it with modern coupling-reagent-based approaches using 4-chloropyridine-2-carboxylic acid. This guide presents experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your specific research and development needs.
Introduction
This compound is a versatile reagent for the synthesis of a variety of derivatives, primarily through nucleophilic acyl substitution. Its high reactivity makes it a straightforward starting material for the production of amides and esters. However, this reactivity can also be a drawback, leading to potential side reactions and difficulties in handling. As an alternative, the direct coupling of 4-chloropyridine-2-carboxylic acid with amines or alcohols using peptide coupling reagents offers a milder and often more controlled approach. This guide will objectively compare these two primary synthetic strategies.
Comparison of Synthetic Methodologies
The two main approaches to synthesizing 4-chloropyridine-2-carboxamides and esters are:
-
Acyl Chloride Method: Reaction of this compound with a nucleophile (amine or alcohol).
-
Coupling Reagent Method: Direct coupling of 4-chloropyridine-2-carboxylic acid with a nucleophile, facilitated by a coupling agent.
The following sections provide a detailed comparison of these methods, including quantitative data on product yields, reaction times, and product characterization.
Amide Synthesis
The formation of an amide bond is a critical transformation in the synthesis of many biologically active molecules. Here, we compare the synthesis of various 4-chloropyridine-2-carboxamides using both the acyl chloride and coupling reagent methods.
Table 1: Comparison of Amide Synthesis Methods
| Product | Starting Material | Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | M.P. (°C) |
| 4-Chloropyridine-2-carboxamide | 4-Chloropyridine-2-carbonyl chloride HCl | Acyl Chloride | Conc. NH₄OH | Methanol | 1 hour | 89 | >98 | 160-161[1] |
| N-Methyl-4-chloropyridine-2-carboxamide | 4-Chloropyridine-2-carbonyl chloride HCl | Acyl Chloride | Methylamine | - | - | - | - | - |
| N-Aryl-4-chloropyridine-2-carboxamide | 4-Chloropyridine-2-carboxylic acid | Coupling Agent | Aniline, HATU, DIPEA | DMF | 12 hours | High | >95 | - |
| N,N-Diethyl-4-chloropyridine-2-carboxamide | 4-Chloropyridine-2-carboxylic acid | Coupling Agent | Diethylamine, PyBOP, DIPEA | DMF | 12 hours | High | >95 | - |
Data for N-Methyl and N-Aryl/N,N-Diethyl carboxamides from the acyl chloride and coupling agent methods, respectively, are representative examples and specific yields can vary based on the substrate and precise conditions.
Ester Synthesis
Esterification is another important reaction for modifying the properties of the 4-chloropyridine scaffold. Below is a comparison of the synthesis of 4-chloropyridine-2-carboxylate esters.
Table 2: Comparison of Ester Synthesis Methods
| Product | Starting Material | Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | M.P. (°C) |
| Methyl 4-chloropyridine-2-carboxylate | 4-Chloropyridine-2-carbonyl chloride HCl | Acyl Chloride | Methanol | - | 1 hour | 55 | >97 | 58-59[1] |
| Ethyl 4-chloropyridine-2-carboxylate | 4-Chloropyridine-2-carboxylic acid | Coupling Agent | Ethanol, DCC, DMAP | CH₂Cl₂ | 3 hours | High | >95 | - |
| Isopropyl 4-chloropyridine-2-carboxylate | 4-Chloropyridine-2-carboxylic acid | Coupling Agent | Isopropanol, DCC, DMAP | CH₂Cl₂ | 3 hours | Moderate | >95 | - |
Yields for the coupling agent method are generally high for primary alcohols and decrease with sterically hindered secondary alcohols.
Experimental Protocols
This section provides detailed experimental procedures for the key reactions discussed in this guide.
Protocol 1: Synthesis of 4-Chloropyridine-2-carboxamide from this compound
This protocol describes the synthesis of the primary amide using the acyl chloride method.
Materials:
-
This compound
-
Concentrated ammonium hydroxide
-
Methanol
-
Ice bath
Procedure:
-
Dissolve this compound in methanol and cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide to the cooled solution with stirring.
-
Continue stirring at room temperature for 1 hour.[1]
-
The resulting suspension is cooled in an ice bath, and the solid is collected by filtration.[1]
-
Wash the solid with cold water and dry to afford 4-Chloropyridine-2-carboxamide as a white powder.[1]
Protocol 2: General Procedure for Amide Synthesis using HATU Coupling
This protocol outlines a general procedure for the synthesis of N-substituted amides from 4-chloropyridine-2-carboxylic acid using HATU as a coupling agent.
Materials:
-
4-chloropyridine-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve 4-chloropyridine-2-carboxylic acid in DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Ester Synthesis using DCC/DMAP Coupling (Steglich Esterification)
This protocol describes a general procedure for the synthesis of esters from 4-chloropyridine-2-carboxylic acid using DCC and DMAP.
Materials:
-
4-chloropyridine-2-carboxylic acid
-
Alcohol
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 4-chloropyridine-2-carboxylic acid and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Workflows
The following diagrams illustrate the workflows for the different synthetic approaches.
Caption: Workflow for the Acyl Chloride Method.
Caption: Workflow for the Coupling Reagent Method.
Conclusion
Both the acyl chloride and coupling reagent methods offer effective routes to 4-chloropyridine-2-carboxamides and esters.
The acyl chloride method is a rapid and high-yielding approach, particularly for the synthesis of the primary amide.[1] Its main advantages are the high reactivity of the starting material and the often straightforward purification of the products. However, the moisture sensitivity and corrosive nature of the acyl chloride hydrochloride require careful handling.
The coupling reagent method provides a milder and more controlled alternative. It is particularly advantageous for sensitive substrates or when aiming for higher diversity in the final products, as a wide range of commercially available coupling reagents can be employed to optimize reaction conditions. While potentially requiring longer reaction times and the removal of coupling agent byproducts, this method often results in high yields and purities, especially for more complex amide and ester targets.
The choice between these two methodologies will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the available laboratory resources. This guide provides the necessary data and protocols to make an informed decision for your synthetic endeavors.
References
A Comparative Guide to the Reactivity of 4-Chloropyridine-2-carbonyl chloride hydrochloride and Picolinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two important acylating agents in organic synthesis: 4-Chloropyridine-2-carbonyl chloride hydrochloride and picolinoyl chloride. The selection of an appropriate acylating agent is critical in the synthesis of complex molecules, particularly in the pharmaceutical industry, where efficiency, selectivity, and yield are paramount. This document summarizes the chemical properties, reactivity, and applications of these two reagents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Introduction to the Reagents
Picolinoyl chloride , the acyl chloride derivative of picolinic acid, is a versatile reagent widely employed in the synthesis of a variety of organic compounds, including esters and amides.[1] Its hydrochloride salt is often used for its stability. Picolinoyl chloride is a key building block in the development of pharmaceuticals, agrochemicals, and in peptide synthesis.[2]
This compound is a substituted derivative of picolinoyl chloride. The presence of a chlorine atom at the 4-position of the pyridine ring significantly influences its electronic properties and, consequently, its reactivity. This reagent is particularly valuable in the synthesis of multi-kinase inhibitors like sorafenib and regorafenib.[3][4]
Theoretical Reactivity Comparison
The primary difference in reactivity between these two molecules stems from the electronic effect of the substituent on the pyridine ring. The chlorine atom at the 4-position of 4-Chloropyridine-2-carbonyl chloride is an electron-withdrawing group. This has two key consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of the chlorine atom pulls electron density away from the pyridine ring and, by extension, from the carbonyl carbon of the acyl chloride. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Enhanced Leaving Group Ability: The electron-withdrawing effect also stabilizes the resulting carboxylate intermediate formed during the nucleophilic acyl substitution, making the chloride ion a better leaving group.
Therefore, from a theoretical standpoint, This compound is expected to be a more reactive acylating agent than picolinoyl chloride hydrochloride. This enhanced reactivity can lead to faster reaction times and potentially higher yields, especially with less reactive nucleophiles.
Experimental Data and Performance Comparison
While direct head-to-head comparative studies with identical substrates and conditions are limited in published literature, the reactivity of these compounds can be inferred from their applications and the conditions required for their reactions.
4-Chloropyridine-2-carbonyl chloride is often the reagent of choice for the synthesis of complex pharmaceutical compounds where high efficiency is required. For instance, in the synthesis of sorafenib and regorafenib, this reagent is used to acylate amines, a crucial step in the formation of the final drug molecule.[3][4][5] Acylations with picolinoyl chloride hydrochloride have been described as potentially "troublesome" due to the low solubility of the hydrochloride salt in inert solvents and the formation of salts with polyamines, which can lead to incomplete reactions.
The following table summarizes typical reaction conditions and yields for acylation reactions using both reagents, as extracted from various synthetic protocols. It is important to note that these are not direct comparisons and reaction outcomes are highly dependent on the specific substrates and conditions used.
| Reagent | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methylamine | Toluene | - | Not specified | Not specified | Quantitative | [4] |
| This compound | Various amines | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Picolinoyl chloride hydrochloride | Alcohols | Dichloromethane | Pyridine | 0 to RT | 2-12 | High-yielding | [6] |
| Picolinoyl chloride hydrochloride | Amines | Dichloromethane | Triethylamine | 0 to RT | 8-16 | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide using this compound
This protocol is adapted from the synthesis of a key intermediate for regorafenib.[4]
Materials:
-
Picolinic acid
-
Thionyl chloride
-
Aqueous methylamine
-
Toluene
-
Acetyl chloride
-
Ethanol
Procedure:
-
Commercially available picolinic acid is heated with thionyl chloride to produce crude 4-chloro-2-pyridyl acid chloride.
-
The crude acid chloride is then reacted with aqueous methylamine in toluene.
-
The resulting product is treated with acetyl chloride in toluene and ethanol to afford 4-chloro-N-methyl-2-pyridinecarboxamide as its hydrochloride salt in quantitative yield.[4]
Protocol 2: General Procedure for the Acylation of an Alcohol with Picolinoyl chloride hydrochloride
This is a general procedure for the esterification of an alcohol using an acyl chloride in the presence of pyridine.[6]
Materials:
-
Alcohol
-
Picolinoyl chloride hydrochloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol (1 equivalent) and pyridine (≥1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of picolinoyl chloride hydrochloride (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity and Signaling Pathways
The picolinamide and nicotinamide moieties, which are closely related to the acylating agents discussed, have been shown to be involved in various biological signaling pathways. Understanding these interactions is crucial for drug development professionals.
Nicotinamide, a derivative of nicotinic acid (a constitutional isomer of picolinic acid), has been shown to inhibit B lymphocyte activation by disrupting the MAPK signal transduction pathway.[8] It can also regulate the RAGE/JNK/NF-κB signaling pathway, which is implicated in brain injury.[9] Picolinamides have been identified as having antifungal properties by targeting Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein.[10]
The following diagrams illustrate a generalized acylation workflow and a simplified representation of a signaling pathway where a picolinamide-related structure is involved.
A generalized experimental workflow for acylation reactions.
Simplified diagram of Nicotinamide inhibiting the MAPK signaling pathway.
Conclusion
Both this compound and picolinoyl chloride are effective acylating agents. The choice between them will depend on the specific requirements of the synthesis.
-
Picolinoyl chloride is a well-established and versatile reagent suitable for a wide range of acylation reactions.
-
This compound offers enhanced reactivity due to the electron-withdrawing nature of the 4-chloro substituent. This makes it particularly useful for reactions requiring higher electrophilicity or for acylating less reactive nucleophiles, as demonstrated in the synthesis of complex drug molecules.
Researchers should consider the nature of their substrate, desired reaction kinetics, and potential side reactions when selecting the optimal reagent for their synthetic endeavors. The provided protocols and theoretical background serve as a guide to facilitate this decision-making process.
References
- 1. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]
- 2. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. orgosolver.com [orgosolver.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide Improves Functional Recovery via Regulation of the RAGE/JNK/NF-κB Signaling Pathway after Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cost-Benefit Analysis of 4-Chloropyridine-2-carbonyl chloride hydrochloride
For researchers and professionals in drug development and synthetic chemistry, the selection of a reagent is a critical decision that balances reactivity, cost, and safety. 4-Chloropyridine-2-carbonyl chloride hydrochloride is a reactive acyl chloride used in the synthesis of complex molecules, particularly in the formation of amide bonds. This guide provides a framework for conducting a cost-benefit analysis of this reagent by comparing it with common alternatives, supported by illustrative data and standardized protocols.
Core Parameters for Analysis
A thorough cost-benefit analysis requires evaluating the reagent across four key domains: Efficacy, Cost, Safety, and Substrate Scope. The relative importance of each domain will vary depending on the specific application, scale, and constraints of the research project.
Logical Framework for Reagent Selection
Caption: A workflow for conducting a cost-benefit analysis for a chemical reagent.
Comparative Analysis: Performance Metrics
The primary function of 4-Chloropyridine-2-carbonyl chloride is to act as an activated form of its corresponding carboxylic acid, facilitating reactions such as amide bond formation. Its performance is best evaluated against other common methods used to achieve the same transformation. The main alternatives fall into two categories: other acyl chlorides and peptide coupling reagents.
-
Acyl Chlorides: These are highly reactive but can be sensitive to moisture and may lead to side reactions if not handled correctly.[1]
-
Peptide Coupling Reagents (e.g., HATU, HBTU, EDC): These reagents are often milder, reduce the risk of racemization in chiral molecules, and are known for high efficiency, but typically come at a higher cost.[1][2][3][4]
The following table presents a hypothetical comparison for the synthesis of an amide from a generic amine (e.g., Benzylamine). This data is for illustrative purposes to guide a researcher's own experimental evaluation.
Table 1: Hypothetical Performance Comparison for Amide Synthesis
| Feature | 4-Chloropyridine-2-carbonyl chloride HCl | HATU / DIPEA | EDC / HOBt |
| Reactivity | Very High | Very High | High |
| Typical Reaction Time | 1-4 hours | 1-3 hours | 4-12 hours |
| Typical Yield (%) | 85-95% | 90-99% | 80-95% |
| Racemization Risk | Moderate to High | Very Low | Low |
| Byproducts | HCl (corrosive) | Tetramethylurea, HOAt | EDC-urea (water-soluble) |
| Handling | Moisture-sensitive solid | Stable solid | Stable solid |
| Relative Cost/Mole | Low | High | Moderate |
Experimental Protocol: General Procedure for Amide Synthesis
This section provides a standardized protocol that can be adapted to compare this compound with its alternatives under consistent conditions.
Experimental Workflow for Amide Coupling
Caption: A generalized laboratory workflow for amide bond synthesis and purification.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Base (e.g., Triethylamine or DIPEA, 2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (2.2 equiv) in anhydrous DCM.[5]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add the this compound (1.1 equiv) portion-wise to the stirred amine solution. Maintain the temperature at 0 °C during addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-16 hours.[5]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the final amide.
Application Context: Drug Discovery
The products synthesized using this reagent, such as novel amides, are often investigated as potential inhibitors or modulators of biological pathways in drug discovery. The properties of the 4-chloropyridine moiety can be crucial for binding to a target protein, such as a kinase.
Hypothetical Kinase Inhibition Pathway
Caption: A diagram showing where a synthesized inhibitor might act in a cell signaling pathway.
Conclusion and Recommendation Framework
A definitive choice of reagent is context-dependent.
-
Choose this compound when:
-
Cost is a primary driver.
-
The amine substrate is not prone to racemization.
-
The scale of the reaction is large, making reagent cost a significant factor.
-
-
Choose a Peptide Coupling Reagent (e.g., HATU) when:
-
The substrate is a valuable, sensitive, or chiral molecule where preventing racemization is critical.[2]
-
The highest possible yield and purity are required, minimizing downstream purification challenges.
-
Reaction byproducts must be easily removable.
-
Ultimately, this guide serves as a template. Researchers should perform small-scale test reactions with their specific substrates to generate direct, empirical data, allowing for the most informed and effective decision in their synthetic endeavors.
References
assessing the efficiency of 4-Chloropyridine-2-carbonyl chloride hydrochloride in peptide coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. The efficiency of peptide bond formation directly impacts the yield, purity, and overall viability of synthesizing a target peptide. This guide provides an objective comparison of various classes of peptide coupling reagents, with a special focus on the theoretical assessment of 4-Chloropyridine-2-carbonyl chloride hydrochloride against well-established alternatives like HATU, HBTU, and EDC.
Introduction to Peptide Coupling
Peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain. The core of this process is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This reaction is not spontaneous and requires an activating agent, known as a coupling reagent, to facilitate the bond formation. An ideal coupling reagent should promote rapid and complete reaction with minimal side reactions, particularly racemization, which can compromise the biological activity of the final peptide.
Classes of Peptide Coupling Reagents
Peptide coupling reagents can be broadly categorized into several classes based on their chemical structure and mechanism of action. The most common classes include:
-
Uronium/Aminium Salts: (e.g., HATU, HBTU) These are widely used due to their high efficiency and ability to suppress racemization.
-
Phosphonium Salts: (e.g., PyBOP) Similar to uronium salts, they offer high coupling efficiency.
-
Carbodiimides: (e.g., EDC, DCC) These are cost-effective and commonly used, often in conjunction with additives to minimize side reactions.
-
Acyl Chlorides: This class represents a highly reactive option for activating carboxylic acids.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the performance of some of the most widely used coupling reagents in peptide synthesis.
| Reagent Class | Example Reagent | Typical Yield | Racemization Risk | Key Advantages | Key Disadvantages |
| Uronium/Aminium Salt | HATU | Very High | Very Low | High efficiency, fast reaction times, low racemization.[1] | Higher cost. |
| Uronium/Aminium Salt | HBTU | High | Low | Good efficiency, widely used.[2] | Can be less effective than HATU for difficult couplings.[3] |
| Carbodiimide | EDC (with HOBt) | Good to High | Low to Moderate | Cost-effective, water-soluble byproducts.[4] | Can be less efficient for sterically hindered amino acids. |
| Acyl Chloride | This compound | (Theoretically) High | (Theoretically) High | High reactivity. | High risk of racemization, moisture sensitive.[1] |
Note: Data for this compound is theoretical as no specific experimental data for its use in peptide coupling is readily available in scientific literature.
In Focus: this compound
A thorough review of scientific literature and chemical databases reveals a notable absence of this compound as an established reagent for peptide synthesis. While acyl chlorides, in general, are known to be highly reactive acylating agents, their application in peptide synthesis is limited due to a significant drawback: a high propensity for racemization.[1] The process of converting an amino acid to its acyl chloride can lead to the loss of stereochemical integrity at the alpha-carbon.
Therefore, while this compound is a commercially available chemical used in organic synthesis, its utility as a peptide coupling reagent is questionable for standard applications where maintaining chirality is crucial.[5] For the synthesis of peptides where stereochemistry is not a concern, or for specific non-peptide amide bond formations, its high reactivity might be advantageous. However, for the synthesis of biologically active peptides, the risk of obtaining a mixture of diastereomers would likely render it an unsuitable choice.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are generalized protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using common coupling reagents.
Protocol 1: HATU Mediated Coupling
-
Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved protecting group.
-
Activation: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated by dissolving it in DMF with HATU (3-5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.
-
Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol 2: EDC/HOBt Mediated Coupling
-
Deprotection and Washing: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Solution Preparation: The Fmoc-protected amino acid (3-5 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) are dissolved in DMF.
-
Coupling: The amino acid/HOBt solution is added to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (EDC) (3-5 equivalents). The mixture is agitated for 2-4 hours.
-
Washing: The resin is washed as described in the HATU protocol.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical framework for comparing these reagents, the following diagrams are provided.
Figure 1. A generalized workflow for a single amino acid coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Figure 2. Logical relationship for comparing different classes of peptide coupling reagents.
Conclusion
The selection of a peptide coupling reagent is a critical decision that balances efficiency, cost, and the need to minimize side reactions. For routine and challenging peptide syntheses, uronium/aminium reagents like HATU and HBTU offer superior performance in terms of yield and purity, albeit at a higher cost. Carbodiimides such as EDC , when used with additives, provide a cost-effective and reliable option for many applications.
Based on the current scientific literature, This compound is not an established or recommended reagent for peptide coupling. Its classification as an acyl chloride suggests a high reactivity that is overshadowed by a significant risk of racemization. Researchers are advised to rely on well-documented and validated coupling reagents to ensure the successful and stereochemically pure synthesis of their target peptides. Future studies could explore the potential of novel acyl chlorides with structures that might mitigate racemization, but for now, established reagents remain the gold standard.
References
Spectroscopic Confirmation of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 4-Chloropyridine-2-carbonyl chloride hydrochloride and its derivatives with common alternative acylating agents. The information presented herein, supported by experimental data and detailed protocols, is intended to aid in the unambiguous identification and characterization of these compounds, which are valuable reagents in medicinal chemistry and drug development.
Introduction
This compound is a reactive intermediate used in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive acyl chloride and a modifiable pyridine ring, makes it a versatile building block. Accurate spectroscopic confirmation is crucial to ensure the purity and identity of this reagent and its subsequent derivatives. This guide will focus on the key spectroscopic techniques for characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a representative derivative (4-Chloropyridine-2-carboxamide), and common alternative acylating agents.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H3 | H5 | H6 | Other Protons |
| This compound (Predicted) | ~8.3 | ~7.9 | ~8.8 | - |
| 4-Chloropyridine-2-carboxamide | 8.00 (d, J=2.0Hz) | 7.72 (dd, J=5.2, 2.0Hz) | 8.59 (d, J=5.2Hz) | 8.18 (br s, NH), 7.79 (br s, NH) |
| Benzoyl Chloride | 7.63 (t) | 7.52 (t) | 8.11 (d) | - |
| Isophthaloyl Chloride | 8.35 (t) | 8.70 (d) | 8.70 (d) | 8.95 (s, H2) |
| Terephthaloyl Chloride | 8.25 (s) | 8.25 (s) | 8.25 (s) | - |
Note: Predicted values for this compound are based on established substituent effects on the pyridine ring. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | C=O | Other Carbons |
| This compound (Predicted) | ~152 | ~128 | ~148 | ~125 | ~151 | ~168 | - |
| 4-Chloropyridine-2-carboxamide | 152.5 | 122.5 | 144.9 | 126.8 | 150.6 | 165.2 | - |
| Benzoyl Chloride | 132.8 | 128.7 | 134.8 | 128.7 | 130.2 | 168.5 | - |
| Isophthaloyl Chloride | 134.5 | 137.2 | 132.0 | 137.2 | 132.0 | 164.8 | - |
| Terephthaloyl Chloride | 135.5 | 130.5 | 140.0 | 130.5 | 140.0 | 165.0 | - |
Note: Predicted values for this compound are based on established substituent effects on the pyridine ring. Actual values may vary.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(C=O) | ν(C-Cl) | Aromatic ν(C=C), ν(C=N) | Other Key Absorptions |
| This compound (Predicted) | ~1775 | ~850 | ~1600, ~1560, ~1470 | ~3100-3000 (Ar-H), ~1200 (C-N) |
| 4-Chloropyridine-2-carboxamide | 1670 | 845 | 1580, 1550, 1460 | 3350, 3180 (N-H stretch) |
| Benzoyl Chloride | 1773 | 877 | 1595, 1490 | 3070 (Ar-H) |
| Isophthaloyl Chloride | 1765 | ~880 | ~1600, ~1450 | ~3100 (Ar-H) |
| Terephthaloyl Chloride | 1770 | ~870 | ~1580, ~1420 | ~3100 (Ar-H) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | Not readily observed | [M-HCl]⁺, [M-Cl]⁺, [M-COCl]⁺, [C₅H₃ClN]⁺ |
| 4-Chloropyridine-2-carboxamide | 156/158 | 140/142 ([M-NH₂]⁺), 111/113 ([M-CONH₂]⁺), 75 |
| Benzoyl Chloride | 140/142 | 111/113 ([M-Cl]⁺), 105 ([M-Cl]⁺), 77 ([C₆H₅]⁺) |
| Isophthaloyl Chloride | 202/204/206 | 173/175 ([M-Cl]⁺), 139 ([M-2Cl]⁺), 104, 76 |
| Terephthaloyl Chloride | 202/204/206 | 173/175 ([M-Cl]⁺), 139 ([M-2Cl]⁺), 104, 76 |
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the chlorination of 4-chloropicolinic acid.
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a stirred suspension of 4-chloropicolinic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add an excess (2-3 equivalents) of thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure.
-
The resulting solid is 4-Chloropyridine-2-carbonyl chloride, which can be converted to the hydrochloride salt by treatment with HCl gas in an anhydrous solvent like ether.
Synthesis of N-Aryl-4-chloropyridine-2-carboxamide (Representative Derivative)
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the substituted aniline and triethylamine (1.1 equivalents) in anhydrous DCM.
-
To this solution, add a solution of this compound in anhydrous DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-4-chloropyridine-2-carboxamide.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as CDCl₃, DMSO-d₆, or D₂O. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film on NaCl plates. Absorption frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. Data are reported as mass-to-charge ratios (m/z).
Visualization of Structures and Pathways
Caption: Molecular Structures of Key Compounds.
Caption: General Synthetic Workflow.
Caption: Nucleophilic Acyl Substitution Pathway.
The Versatility of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride in Synthetic Chemistry: A Comparative Review
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the diverse array of heterocyclic intermediates, 4-Chloropyridine-2-carbonyl chloride hydrochloride has emerged as a valuable reagent, particularly in the construction of amide linkages within complex molecular architectures. This guide provides a comprehensive overview of its applications, offering a comparative analysis with alternative synthetic methods, supported by experimental data and detailed protocols.
This compound serves as a key intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the presence of a reactive acyl chloride group, enabling efficient acylation reactions, and a chlorinated pyridine ring that offers a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.
Application in the Synthesis of Bioactive Amides
A primary application of this compound is in the synthesis of N-substituted 4-chloropyridine-2-carboxamides. These amides are often crucial components of biologically active molecules. The reaction proceeds via a nucleophilic acyl substitution, where an amine displaces the chloride of the acyl chloride.
One documented example is the synthesis of 4-Chloropyridine-2-carboxamide, a precursor for more complex molecules. The process involves the reaction of 4-chloro-pyridine-2-carbonyl chloride with ammonia.[1]
Experimental Protocol: Synthesis of 4-Chloropyridine-2-carboxamide[1]
To a solution of 4-chloro-pyridine-2-carbonyl chloride, a suitable amine (in this case, ammonia) is added under controlled temperature conditions. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified using standard laboratory procedures like extraction, crystallization, or column chromatography.
Comparative Performance in Amide Synthesis
While this compound is an effective acylating agent, its performance can be compared with other methods for amide bond formation. Key comparison points include reaction yield, purity of the product, reaction conditions (temperature, time), and the need for catalysts or coupling agents.
| Reagent/Method | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| This compound | Good to Excellent (e.g., 79% for 4-chloro-pyridine-2-carbonyl chloride formation)[1] | Mild to moderate | High reactivity of acyl chloride | Sensitivity to moisture; generation of HCl byproduct |
| Carboxylic Acid + Thionyl Chloride (in situ activation) | Variable | Often requires heating | One-pot procedure possible | Use of hazardous reagent (SOCl2) |
| Carboxylic Acid + Coupling Agents (e.g., DCC, EDC) | Good to Excellent | Mild | High efficiency; suitable for sensitive substrates | Formation of urea byproducts; cost of reagents |
| Transamidation | Variable | Often requires high temperatures or catalysts | Atom economical | Limited substrate scope; equilibrium control can be challenging |
This table presents a generalized comparison. Specific yields and conditions are substrate-dependent.
Synthesis of 4-Chloropyridine-2-carbonyl Chloride
The utility of the hydrochloride salt is intrinsically linked to the synthesis of the parent acyl chloride. A common method involves the reaction of a pyridine-2-carboxylic acid derivative with a chlorinating agent like thionyl chloride. The use of a bromine catalyst has been shown to improve the yield and purity of the resulting 4-chloropyridine-2-carboxylic acid chloride.[2]
Experimental Workflow for the Synthesis of 4-chloropyridine-2-carboxylic acid chloride[2]
Caption: Synthetic workflow for 4-chloropyridine-2-carboxylic acid chloride.
Logical Relationship in Amide Synthesis
The core of many applications of this compound is the formation of an amide bond. This process follows a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of amide formation.
Conclusion
This compound is a versatile and reactive intermediate for the synthesis of complex molecules, particularly those containing a 4-chloropyridine-2-carboxamide moiety. Its high reactivity makes it an efficient choice for acylation reactions, although this necessitates careful handling due to its moisture sensitivity. When compared to other methods of amide bond formation, the use of this acyl chloride offers a direct and often high-yielding route. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, desired purity, and scalability of the reaction. Further research into the application of this reagent in the synthesis of novel therapeutic agents is warranted.
References
The Strategic Role of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride in Kinase Inhibitor Synthesis: A Comparative Guide
In the landscape of modern drug discovery, the efficient synthesis of complex molecular architectures is paramount. For researchers and scientists in pharmaceutical development, the selection of appropriate building blocks can significantly impact the timeline and success of a project. This guide provides a detailed examination of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key intermediate in the synthesis of multi-kinase inhibitors, with a specific focus on its application in the development of Sorafenib and its analogues. Through a comparative analysis with alternative synthetic strategies, supported by experimental data, we highlight the advantages and practical considerations of employing this versatile reagent.
Case Study: Synthesis of Sorafenib Analogues
Sorafenib, an oral multi-kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its molecular structure features a central pyridine ring, the introduction of which is a critical step in its synthesis. A well-documented synthetic route utilizes this compound as a key starting material.[1][2]
The this compound Approach
A four-step synthesis of Sorafenib analogues, as detailed in the literature, commences with the conversion of picolinic acid to this compound (1).[1][2] This intermediate serves as a reactive scaffold for the subsequent introduction of the amide side chain and the diaryl ether linkage, culminating in the final drug molecule.
Experimental Protocol: Synthesis of Sorafenib Analogues [1]
-
Preparation of this compound (1): Picolinic acid is reacted with thionyl chloride. The reaction conditions (72 °C, 16 h, nitrogen atmosphere) also induce chlorination of the pyridine ring at the para-position. The crude product is used directly in the next step.
-
Amidation to form 4-chloro-pyridine-2-carboxamides (2a-e): Intermediate 1 is reacted with various primary amines (e.g., cyclopentylamine, cyclohexylamine) to yield the corresponding amides.
-
Ether formation to yield 4-(4-aminophenoxy)-pyridine-2-carboxamides (3a-e): The chloropyridine amides (2a-e) are coupled with 4-aminophenol.
-
Urea formation to yield final Sorafenib analogues (4a-e): The amino group of intermediates 3a-e is reacted with an appropriate isocyanate to form the final diarylurea compounds.
This synthetic strategy offers a convergent and efficient pathway to a variety of Sorafenib analogues. The performance of this method is summarized in the table below.
| Amine Side Chain | Intermediate 2 Yield (%) | Final Product 4 Yield (%) |
| Cyclopentylamine | 75 | 68 |
| Cyclohexylamine | 82 | 71 |
| Cyclohexylmethylamine | 78 | 70 |
| Benzylamine | 85 | 75 |
| Phenylethylamine | 80 | 72 |
| Table 1: Yields for the synthesis of Sorafenib analogues using this compound. |
Alternative Synthetic Approach and Comparative Performance
An alternative approach to the synthesis of the intermediate 4-chloro-pyridine-2-carboxamides involves the amidation of methyl 4-chloropyridine-2-carboxylate. However, this method has been reported to provide poor yields with certain amines, such as cyclopentylamine and cyclohexylamine.[2] This highlights a key advantage of using the more reactive acyl chloride intermediate, this compound, which generally leads to higher yields in the amidation step.
The choice of building block for the pyridine core can also influence the biological activity of the final compound. Structure-activity relationship (SAR) studies on Sorafenib have shown that modifications to the pyridine ring can significantly impact its kinase inhibitory activity.[3] For instance, the replacement of the pyridine-2-carboxamide moiety can alter the compound's interaction with the ATP-binding site of target kinases.[3]
The following table presents the antiproliferative activity of the Sorafenib analogues synthesized using the this compound route.
| Compound | Amine Side Chain | IC50 (µM) on HeLa cells | IC50 (µM) on SW620 cells |
| 4a | Cyclopentylamine | 2.5 | 3.0 |
| 4b | Cyclohexylamine | 1.0 | 1.5 |
| 4c | Cyclohexylmethylamine | 1.2 | 1.8 |
| 4d | Benzylamine | 4.3 | 4.0 |
| 4e | Phenylethylamine | 3.8 | 3.5 |
| Sorafenib | N-methyl | 4.3 (median value) | - |
| Table 2: In vitro antiproliferative activity of Sorafenib and its analogues.[1] |
The data indicates that the potency of the synthesized analogues is comparable to or even better than that of Sorafenib, demonstrating that the synthetic route allows for the generation of biologically active compounds.[1]
Visualizing the Synthetic and Biological Context
To better understand the processes described, the following diagrams illustrate the synthetic workflow and the relevant biological signaling pathway.
References
A Comparative Analysis of Pyridine Carbonyl Chloride Isomers in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic yields and methodologies for acylation reactions utilizing three isomers of pyridine carbonyl chloride: 2-picolinoyl chloride, nicotinoyl chloride, and isonicotinoyl chloride. These reagents are pivotal in the synthesis of a wide array of pharmacologically active compounds and functional materials. The selection of a specific isomer can significantly influence reaction efficiency and product yield. This document aims to furnish researchers with the necessary data and protocols to make informed decisions in their synthetic strategies.
Comparative Yield Analysis
The following table summarizes the reported yields for the synthesis of the pyridine carbonyl chlorides themselves and their subsequent use in acylation reactions to form amides and esters. It is important to note that direct comparative studies under identical reaction conditions are not extensively available in the reviewed literature. The presented data is collated from various sources, and reaction conditions may vary.
| Reagent | Product | Substrate | Yield (%) | Reference |
| Nicotinic Acid | Nicotinoyl Chloride | Thionyl Chloride | - | [1] |
| Nicotinic Acid | Nicotinoyl Chloride | Phosphorus Pentachloride | 87.5% | [2] |
| Isonicotinic Acid | Isonicotinoyl Chloride Hydrochloride | Thionyl Chloride | High | [3][4] |
| Nicotinoyl Chloride | Nicotinic Acid Hydrazide | Hydrazine Hydrate | 78.2% | [2] |
| 5-Bromo-6-chloronicotinoyl chloride | N-substituted-5-bromo-6-chloronicotinamide | Various anilines | >80% | [5] |
| 2-(Trialkylsilyl)pyridines | 2-Pyridyl Ketones | Acyl Chlorides | 68-87% | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of pyridine carbonyl chlorides and their subsequent acylation reactions are provided below. These protocols are representative examples from the literature and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Synthesis of Nicotinoyl Chloride
This protocol describes the synthesis of nicotinoyl chloride from nicotinic acid using phosphorus pentachloride.[2]
Materials:
-
Nicotinic acid
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous carbon tetrachloride (CCl₄)
Procedure:
-
A mixture of nicotinic acid (0.03 mol) and phosphorus pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C.
-
After the reaction is complete, the solvent is distilled off.
-
The resulting solid nicotinoyl chloride is used for the subsequent reaction without further purification.
Protocol 2: Synthesis of Isonicotinoyl Chloride Hydrochloride
This protocol details the preparation of isonicotinoyl chloride hydrochloride from isonicotinic acid using thionyl chloride.[3][7]
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dry diethyl ether
Procedure:
-
In a 1-liter round-bottomed flask equipped with a condenser and a calcium chloride drying tube, place 123 g (1 mol) of isonicotinic acid.
-
While cooling with an ice bath, add 250 ml of thionyl chloride all at once. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture under reflux on an oil bath for one and a half hours.
-
Distill off the excess thionyl chloride.
-
Take up the crystalline residue in 100 ml of dry diethyl ether and stir.
-
Filter the white precipitate, wash with 50 ml of diethyl ether, and dry to yield isonicotinoyl chloride hydrochloride.
Protocol 3: General Procedure for Acylation of Amines
This protocol provides a general method for the acylation of primary amines using a pyridine carbonyl chloride derivative, specifically 5-Bromo-6-chloronicotinoyl chloride.[5]
Materials:
-
Crude 5-Bromo-6-chloronicotinoyl chloride
-
Substituted aniline
-
Chloroform
-
10% Hydrochloric acid
-
Water
Procedure:
-
Dissolve the crude 5-Bromo-6-chloronicotinoyl chloride in chloroform.
-
Add an excess amount of the desired substituted aniline to the solution.
-
Heat the reaction mixture. The progress can be monitored by TLC.
-
Workup for chloroform-soluble amides:
-
After the reaction is complete, wash the chloroform solution twice with 10% hydrochloric acid to remove excess aniline.
-
Evaporate the chloroform to obtain the crude amide product.
-
-
Workup for chloroform-insoluble amides:
-
If the amide product precipitates along with the amine hydrochloride, collect the precipitate by filtration.
-
Suspend the precipitate in water and stir to dissolve the amine hydrochloride.
-
Collect the remaining solid crude amide by filtration.
-
-
The crude product can be further purified by recrystallization, typically from aqueous ethanol.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the general reaction pathway for acylation and a typical experimental workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. ejournal.um.edu.my [ejournal.um.edu.my]
- 3. prepchem.com [prepchem.com]
- 4. ISONICOTINOYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Safety Operating Guide
Safe Disposal of 4-Chloropyridine-2-carbonyl chloride hydrochloride: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Chloropyridine-2-carbonyl chloride hydrochloride. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and proper chemical handling.
This compound is a corrosive and water-reactive compound, demanding careful handling during disposal.[1] The primary hazard stems from the acyl chloride functional group, which reacts exothermically with water and other nucleophiles. Proper neutralization is crucial to mitigate these risks before final disposal.
Immediate Safety and Handling Precautions
Before initiating the disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the procedure is conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.[2]
| Required Personal Protective Equipment (PPE) |
| Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Chemical safety goggles and a face shield |
| Flame-retardant lab coat |
| Closed-toe shoes |
Disposal Protocol: Neutralization of this compound
The following step-by-step protocol outlines the recommended procedure for neutralizing small quantities of this compound typically found in a research setting. This procedure is based on the chemical reactivity of acyl chlorides.
Materials Needed:
-
This compound waste
-
5% Sodium bicarbonate (NaHCO₃) solution, chilled
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
Ice bath
-
pH paper or pH meter
-
Dropping funnel or pipette
-
Appropriate waste container, clearly labeled
Experimental Procedure:
-
Preparation of Neutralizing Solution: Prepare a 5% (w/v) solution of sodium bicarbonate in water and cool it in an ice bath.
-
Reaction Setup: Place a large beaker containing the chilled sodium bicarbonate solution on a stir plate within a chemical fume hood. The volume of the bicarbonate solution should be in significant excess (at least 10-fold molar excess) relative to the amount of the chemical waste to ensure complete neutralization and to dissipate heat.
-
Controlled Addition of Waste: Slowly and carefully add the this compound to the stirred, cold sodium bicarbonate solution dropwise using a pipette or a dropping funnel. Caution: This reaction will evolve carbon dioxide gas and may be exothermic. A slow rate of addition is critical to control the reaction rate and prevent foaming and splashing.
-
Monitoring the Reaction: Continue stirring the solution in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
pH Verification: After the reaction period, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6 and 8. If the solution is still acidic, add more 5% sodium bicarbonate solution until the pH is within the neutral range.
-
Final Disposal: The neutralized aqueous solution can now be disposed of as hazardous aqueous waste in a properly labeled container, in accordance with local, state, and federal regulations.[3] Do not pour down the drain unless permitted by your institution's environmental health and safety office.
Logical Workflow for Disposal
Caption: Workflow for the safe neutralization and disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures immediately:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For a large spill, evacuate the area and contact your institution's environmental health and safety department.[4] In all cases, prevent the material from entering drains or waterways.[3]
By adhering to these detailed procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for 4-Chloropyridine-2-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS Number: 51727-15-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[3] The toxicological properties of this substance have not been fully investigated.[4] Therefore, strict adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5][6] | Protects against splashes and fumes which can cause serious eye damage.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][7][8] | Prevents skin contact which can lead to severe burns.[1][5] |
| Body Protection | Chemical-resistant lab coat or apron.[7][9] Consider an acid-resistant suit for larger quantities.[6] | Protects skin and clothing from spills and splashes.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][5] If ventilation is inadequate or there is a risk of dust or vapor inhalation, use a NIOSH/MSHA approved respirator.[4][6] | Prevents irritation of the respiratory tract.[1][4] |
Step-by-Step Operational Plan
2.1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] Keep away from incompatible substances such as oxidizing agents.[4] The storage area should be designated for corrosive materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
2.2. Handling and Use:
-
Work Area Preparation: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][5] An eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above.
-
Dispensing:
-
Carefully open the container, avoiding the generation of dust.[4]
-
Use appropriate tools (e.g., spatula, scoop) to transfer the desired amount of the solid.
-
Close the container tightly immediately after use.
-
-
During Use:
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention.[4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][4] Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4][11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[3][4] |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
-
Waste Collection: All waste materials containing this compound, including empty containers and contaminated items (e.g., gloves, wipes), must be collected in a designated and properly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal Method: Dispose of the chemical waste in accordance with local, regional, and national regulations.[11][12] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[12] Always consult with your institution's EHS department for specific disposal procedures.
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. leelinework.com [leelinework.com]
- 7. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. earth.utah.edu [earth.utah.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. matrixscientific.com [matrixscientific.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
